2,4,5-Trifluoropyrimidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,4,5-trifluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDHGMSPQBSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510139 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17573-79-4 | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoropyrimidine is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, characterized by the presence of three electron-withdrawing fluorine atoms on the pyrimidine ring, imparts distinct reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.
Chemical Structure and Properties
This compound consists of a pyrimidine ring substituted with fluorine atoms at positions 2, 4, and 5. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,4,5-Trichloropyrimidine (for comparison) |
| CAS Number | 17573-79-4[1] | 5750-76-5[2][3][4][5][6][7][8][9] |
| Molecular Formula | C₄HF₃N₂[10] | C₄HCl₃N₂[2][3][4] |
| Molecular Weight | 134.06 g/mol [10] | 183.42 g/mol [2][3] |
| Appearance | Not explicitly found | Colorless to light orange to yellow clear liquid[10][11] |
| Boiling Point | Not explicitly found | 258.5 °C at 760 mmHg[8][11] |
| Density | Not explicitly found | 1.6001 g/mL at 25 °C[7][8][11][12] |
| Solubility | Not explicitly found | Not miscible or difficult to mix in water[4][7][11][13] |
Structural Representation
The structure of this compound can be represented by the following diagram:
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 5750-76-5|2,4,5-Trichloropyrimidine|BLD Pharm [bldpharm.com]
- 7. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 8. 2,4,5-Trichloropyrimidine | CAS#:5750-76-5 | Chemsrc [chemsrc.com]
- 9. 2,4,5-Trichloropyrimidine | 5750-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 11. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 12. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoropyrimidine from 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,5-trifluoropyrimidine, a valuable intermediate in the pharmaceutical and agrochemical industries, from its chlorinated precursor, 2,4,5-trichloropyrimidine. This document details the underlying chemical principles, optimized experimental protocols, and analytical characterization of the target compound.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its trifluorinated pyrimidine core imparts unique properties to the final products, often enhancing their efficacy and metabolic stability. The most common synthetic route to this compound involves a halogen exchange (Halex) reaction, where the chlorine atoms on 2,4,5-trichloropyrimidine are substituted with fluorine atoms. This guide will focus on the practical aspects of this transformation, addressing the challenges and providing detailed methodologies for its successful implementation in a laboratory setting.
Reaction Mechanism and Challenges
The conversion of 2,4,5-trichloropyrimidine to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride ions.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. However, the substitution of the chlorine atom at the 5-position is notoriously challenging. This is attributed to the lower electrophilicity of the C-5 position compared to the C-2 and C-4/C-6 positions. Consequently, forcing conditions, such as high temperatures, are typically required to achieve complete fluorination.
A key challenge in this synthesis is the stepwise nature of the halogen exchange, which can lead to the formation of a mixture of partially fluorinated intermediates, such as dichlorofluoropyrimidines and chlorodifluoropyrimidines, alongside the desired trifluorinated product. Optimizing the reaction conditions to drive the reaction to completion is therefore crucial.
Experimental Protocols
The most widely employed method for the synthesis of this compound involves the reaction of 2,4,5-trichloropyrimidine with an alkali metal fluoride, most commonly anhydrous potassium fluoride (KF). The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.
High-Temperature Fluorination with Anhydrous Potassium Fluoride
This protocol is based on established literature procedures and offers a reliable method for the synthesis of this compound.[1]
Materials:
-
2,4,5-Trichloropyrimidine
-
Anhydrous potassium fluoride (spray-dried is recommended)
-
High-pressure stainless steel reactor equipped with a stirrer, thermocouple, and pressure gauge
Procedure:
-
Preparation: Ensure the reactor is clean and dry. Charge the reactor with 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride. A typical molar ratio of KF to 2,4,5-trichloropyrimidine is in the range of 10:1 to ensure a high driving force for the reaction.
-
Reaction: Seal the reactor and evacuate it to remove any residual moisture. Heat the reactor to a temperature range of 300-400 °C with vigorous stirring.[1] The reaction is typically run for several hours (e.g., 22-24 hours).[1] Monitor the pressure inside the reactor, which will increase as the reaction proceeds.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Carefully vent any remaining pressure. The crude product, a mixture of the desired product and inorganic salts, is then subjected to purification.
-
Purification: The most common method for isolating this compound from the reaction mixture is by distillation. The volatile product can be separated from the non-volatile potassium salts. Fractional distillation may be necessary to separate the desired product from any remaining starting material or partially fluorinated byproducts.
Data Presentation
The following table summarizes the quantitative data from representative experiments for the synthesis of this compound.
| Starting Material | Fluorinating Agent | Molar Ratio (Fluorinating Agent:Substrate) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| 2,4,5-Trichloropyrimidine | Anhydrous Potassium Fluoride | 10.6:1 | 400 ± 25 | 22 | None (neat) | ~25 (of colorless liquid collected) | [1] |
| 2,4,5-Trichloropyrimidine | Anhydrous Potassium Fluoride | ~6.2:1 | 300 | 24 | None (neat) | Mixture of tri-chlorofluoropyrimidines | [1] |
| 2,4,5-Trichloropyrimidine | Anhydrous Sodium Fluoride | ~6.2:1 | 300 | 24 | None (neat) | Mixture of trihalopyrimidines | [1] |
Note: The yields reported in the patent literature can sometimes be for crude products or mixtures. Further purification is often necessary to obtain the pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2,4,5-Trifluoropyrimidine (CAS: 17573-79-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with fluorine atoms substituted at the 2, 4, and 5 positions. The high electronegativity and unique chemical properties of the fluorine atoms make this compound a highly reactive and valuable building block in medicinal chemistry and drug discovery.
The electron-withdrawing nature of the three fluorine atoms renders the pyrimidine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the selective introduction of various functional groups, enabling the synthesis of a diverse range of substituted pyrimidines. Notably, this compound serves as a key precursor for the synthesis of the widely used anti-cancer drug 5-fluorouracil. Its structural motif is also of significant interest in the development of kinase inhibitors for targeted cancer therapies.
Physicochemical Properties
Detailed experimental data for this compound is limited in publicly available literature. However, its properties can be inferred from its structure and by comparison with its chlorinated analog, 2,4,5-Trichloropyrimidine.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 17573-79-4 | [1] |
| Molecular Formula | C₄HF₃N₂ | [1] |
| Molecular Weight | 134.06 g/mol | [1] |
| SMILES | C1(F)=NC=C(F)C(F)=N1 | [1] |
| InChI | InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H | [1] |
| Physical State | Likely a liquid or low-melting solid at room temperature | [1] |
| Boiling Point | Predicted to be lower than its chloro analog | [1] |
| Density | Predicted to be lower than its chloro analog | [1] |
| Water Solubility | Limited, but potentially higher than its chloro analog | [1] |
Table 2: Comparison with 2,4,5-Trichloropyrimidine
| Property | This compound (Predicted/Inferred) | 2,4,5-Trichloropyrimidine (Experimental) | Source |
| Molecular Weight | 134.06 g/mol | 183.42 g/mol | [1][2] |
| Boiling Point | Lower | 84°C at 1 mmHg | [1] |
| Density | < 1.6 g/mL | 1.6001 g/mL at 25°C | [1][2] |
| C-X Bond Strength | C-F (~485 kJ/mol) - Stronger | C-Cl (~330 kJ/mol) - Weaker | [1] |
Spectroscopic Data
Specific, publicly available experimental spectroscopic data for this compound is not readily found in the searched literature. For researchers, it would be necessary to acquire this data experimentally upon synthesis or purchase. General expected characteristics are outlined below.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Characteristics |
| ¹H NMR | A single signal for the proton at the C6 position, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift would be in the aromatic region. |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons bonded to fluorine will be significantly affected and will show C-F coupling. |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms at the C2, C4, and C5 positions, each showing coupling to the other fluorine atoms and the C6 proton. |
| FT-IR | Characteristic absorption bands for C-F stretching, C=N stretching, and aromatic C-H stretching. |
Synthesis and Reactivity
Synthesis
This compound is synthesized from its chlorinated analog, 2,4,5-trichloropyrimidine, through a halogen exchange reaction.[3]
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring of this compound is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the ring nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions most prone to nucleophilic attack are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms. The fluorine at C5 is less reactive.[1]
This reactivity makes this compound a versatile scaffold for synthesizing various 2,4,5-trisubstituted pyrimidines, which are of interest in drug discovery.[1]
Applications in Drug Development
Precursor to 5-Fluorouracil (5-FU)
A primary application of this compound is its role as a direct precursor to the antineoplastic agent 5-Fluorouracil (5-FU).[3] 5-FU is a widely used chemotherapy drug for treating various cancers. The synthesis involves the hydrolysis of this compound.[3]
Scaffold for Kinase Inhibitors
The 2,4,5-trisubstituted pyrimidine core is a common scaffold in the design of kinase inhibitors. The ability to selectively substitute the fluorine atoms on this compound allows for the synthesis of libraries of compounds to be screened for activity against various kinases. The chlorinated analog, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR), suggesting similar potential for the fluorinated version.[4]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in processes like angiogenesis, wound healing, and embryonic development. Aberrant FGFR signaling is implicated in various cancers.
Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in cell growth, differentiation, and apoptosis. Dysregulation is linked to cancer and fibrosis.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the process described in U.S. Patent 4,299,961. Researchers should adapt and optimize this procedure with appropriate laboratory safety measures.
Objective: To synthesize this compound via halogen exchange from 2,4,5-Trichloropyrimidine.
Materials:
-
2,4,5-Trichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Dry, mild steel reactor or equivalent high-temperature, high-pressure vessel
Procedure:
-
A dry, cylindrical mild steel reactor (e.g., 18 x 2.5 x 0.25 inches) equipped with a bursting disc, pressure gauge, and venting system is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[3]
-
The reactor is sealed and wrapped with heating coils.
-
The reactor is heated to 400°C (± 25°C) for approximately 22 hours.[3]
-
After the reaction period, the reactor is cooled, and the volatile products are carefully collected.
-
The product, this compound, can be purified by distillation.
Hydrolysis of this compound to 5-Fluorouracil
The following is a general procedure based on the description in U.S. Patent 4,299,961. Specific conditions such as solvent choice, concentration, and reaction time should be optimized.
Objective: To synthesize 5-Fluorouracil by the hydrolysis of this compound.
Materials:
-
This compound
-
Water (at least 2 moles per mole of the starting material)
-
Optional inert, water-stable cosolvent (e.g., tetrahydrofuran (THF), dioxane)
Procedure:
-
This compound is combined with water in a suitable reaction vessel. An inert cosolvent may be added to improve solubility.[1]
-
The reaction mixture is heated. For a faster reaction, it is recommended to heat the mixture under reflux conditions. The temperature should be maintained between 2°C and 100°C.[3]
-
The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled.
-
5-Fluorouracil can be isolated and purified using standard laboratory techniques, such as crystallization.
Conclusion
This compound is a highly reactive and versatile building block with significant potential in the pharmaceutical industry. Its utility as a direct precursor to 5-fluorouracil and as a scaffold for the development of novel kinase inhibitors makes it a compound of high interest for researchers in oncology and medicinal chemistry. While detailed public data on its properties and handling are somewhat limited, the established reactivity patterns of fluorinated pyrimidines provide a strong foundation for its application in the synthesis of complex, biologically active molecules. Further research into its properties and reactions will undoubtedly expand its utility in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of 2,4,5-Trifluoropyrimidine. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon comparative data from its chlorinated analog, 2,4,5-trichloropyrimidine, and general principles of fluorinated heterocyclic chemistry to offer a well-rounded profile for research and development purposes.
Core Physicochemical Properties
This compound is a fluorinated heterocyclic organic compound.[1] The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[1] In this derivative, fluorine atoms are substituted at the 2, 4, and 5 positions. The high electronegativity and small atomic radius of fluorine significantly influence the electronic properties and reactivity of the pyrimidine ring.[1]
The C-F bond is significantly stronger than the C-H bond, which can enhance the metabolic stability of fluorinated compounds.[1] This property, combined with increased lipophilicity, makes fluorinated pyrimidines attractive scaffolds in medicinal chemistry.[1]
Quantitative Data Summary
Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes the available data for this compound and provides comparative data for the well-characterized analog, 2,4,5-trichloropyrimidine, for contextual understanding.
| Property | This compound | 2,4,5-Trichloropyrimidine (for comparison) |
| Molecular Formula | C₄HF₃N₂[1] | C₄HCl₃N₂[2][3][4][5][6] |
| Molecular Weight | 134.06 g/mol | 183.42 g/mol [2][3][4][5][6] |
| Physical State at Room Temp. | Likely a liquid or low-melting solid | Colorless to light orange/yellow liquid[2][4] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Expected to be lower than the chloro analog[1] | 84 °C at 1 mmHg[1][7]; 96 °C at 12 mmHg[2]; 258.5 °C at 760 mmHg[4] |
| Density | Expected to be lower than the chloro analog (< 1.6 g/mL)[1] | 1.6001 g/mL at 25 °C[4][7]; 1.61 g/mL[2] |
| Solubility in Water | Limited, but potentially higher than the chloro analog | Not miscible or difficult to mix with water[1][4][7] |
| pKa (Predicted) | Expected to be highly acidic[1] | -4.26 ± 0.29[7] |
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride. The following is a general protocol based on patented procedures.
Reaction: Halogen exchange fluorination.
Starting Material: 2,4,5-Trichloropyrimidine.
Reagent: Anhydrous potassium fluoride (KF) or other suitable metal fluorides.
General Procedure:
-
A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is charged into a dry, high-pressure reactor.
-
The reactor is sealed and heated to a high temperature (e.g., 250-450 °C) for a prolonged period (e.g., 20-24 hours).
-
After cooling, the volatile products, including this compound, are collected by vacuum transfer into a cold trap.
-
The collected product is then purified, typically by fractional distillation under reduced pressure, to yield pure this compound.
Note: This reaction involves high temperatures and pressures and should only be performed in appropriate equipment with all necessary safety precautions. The yield and purity of the product are highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the fluoride source.
Mandatory Visualization
The following diagram illustrates the synthesis pathway for this compound.
Caption: Synthesis of this compound via Halogen Exchange.
Reactivity and Potential Applications
The three electron-withdrawing fluorine atoms make the pyrimidine ring of this compound highly electron-deficient.[1] This electronic characteristic dictates its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The compound is expected to be highly susceptible to SNAr reactions.[1] The positions most prone to nucleophilic attack are predicted to be C4 and C2, with C5 being less reactive.[1] This makes this compound a valuable building block for the synthesis of various 2,4,5-trisubstituted pyrimidines, which are of interest in medicinal chemistry.
-
Basicity: The basicity of the ring nitrogen atoms is significantly decreased compared to non-fluorinated pyrimidines.[1]
Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy.[8] The most notable example is 5-fluorouracil (5-FU). These drugs interfere with the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. The metabolic pathways of fluoropyrimidines often involve the enzyme dihydropyrimidine dehydrogenase (DPD).[9] While no specific biological activity has been reported for this compound, its structural similarity to other bioactive fluoropyrimidines suggests its potential as a lead compound in the development of novel therapeutic agents, particularly in oncology.[1] For instance, its precursor, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[4][7][10]
Conclusion
This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, its synthesis from the corresponding trichloro-analog is established. The high reactivity of the molecule towards nucleophilic substitution makes it a versatile intermediate for the creation of diverse molecular structures. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in drug discovery and materials science.
References
- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 2,4,5-Trichloropyrimidine | CAS#:5750-76-5 | Chemsrc [chemsrc.com]
- 6. 2,4,5-Trichloropyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 8. Fluoropyrimidines (Adrucil , Xeloda) – DPYD – MyDrugGenome [mydruggenome.org]
- 9. oaepublish.com [oaepublish.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Profile of 2,4,5-Trifluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluoropyrimidine. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed analysis of the closely related isomer, 2,4,6-Trifluoropyrimidine , as an illustrative example. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluorinated pyrimidines.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug design. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.
Note on Data Availability: As of the compilation of this guide, comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is scarce. Therefore, to fulfill the structural and data presentation requirements of this guide, the spectroscopic data for the isomeric compound, 2,4,6-Trifluoropyrimidine , is provided as a representative example of a trifluorinated pyrimidine. Researchers are advised to acquire and validate data for this compound specifically for their own samples.
Spectroscopic Data Summary for 2,4,6-Trifluoropyrimidine
The following tables summarize the available spectroscopic data for 2,4,6-Trifluoropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
¹³C NMR Data [1]
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments are not publicly available, but a spectrum is available for reference. | C2, C4, C5, C6 |
¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
Infrared (IR) Spectroscopy[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| A representative spectrum is available. Key absorptions are expected in the regions for C-F stretching and aromatic C-N stretching. |
Mass Spectrometry (MS)[1]
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| Additional fragmentation data is available in public databases. |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for fluorinated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. The chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source is used. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Reactivity Profile of the 2,4,5-Trifluoropyrimidine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4,5-trifluoropyrimidine core is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The presence of three fluorine atoms significantly influences the electron density of the pyrimidine ring, rendering it highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atoms makes the this compound ring highly activated towards nucleophilic aromatic substitution. The regioselectivity of these reactions is primarily governed by the electronic effects of the substituents and the nature of the incoming nucleophile.
Based on studies of analogous polyhalogenated pyrimidines, the order of reactivity for nucleophilic displacement of the fluorine atoms is predicted to be C4 > C2 > C5. The C4 and C2 positions are significantly more electron-deficient due to the ortho and para positioning of the ring nitrogens, making them the primary sites for nucleophilic attack. The fluorine at the C5 position is considerably less reactive.
Reaction with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a facile process, typically proceeding at low temperatures to yield mono- or di-substituted products depending on the stoichiometry of the reactants. The C4 position is the most favored site for initial substitution.
Reaction with O-Nucleophiles (Alkoxides and Phenoxides)
Alkoxides and phenoxides readily displace the fluorine atoms of the this compound ring. Similar to N-nucleophiles, the reaction is expected to show a high degree of regioselectivity for the C4 position.
Reaction with S-Nucleophiles (Thiols)
Thiols and thiophenols are also effective nucleophiles for the substitution of fluorine on the pyrimidine ring, with a preference for the C4 position.
Table 1: Predicted Regioselectivity and Reactivity in Nucleophilic Aromatic Substitution of this compound
| Nucleophile Type | Primary Site of Attack | Secondary Site of Attack | Relative Reactivity |
| Amines (RNH2, R2NH) | C4 | C2 | High |
| Alkoxides (RO-) | C4 | C2 | High |
| Phenoxides (ArO-) | C4 | C2 | Moderate to High |
| Thiols (RSH) | C4 | C2 | High |
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atoms on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex derivatives for drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the pyrimidine core and aryl or vinyl boronic acids or esters. The reactivity of the C-F bonds in this reaction is generally C4 > C2 > C5.
Buchwald-Hartwig Amination
For the introduction of a broad range of amine functionalities, the Buchwald-Hartwig amination is a powerful tool. This reaction can be used to couple primary and secondary amines, anilines, and other N-heterocycles to the pyrimidine ring.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine scaffold, providing a gateway to further functionalization.
Stille Coupling
The Stille coupling, utilizing organostannanes, offers another versatile method for C-C bond formation, compatible with a wide range of functional groups.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Bond Formed |
| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4, PdCl2(dppf) | C-C |
| Buchwald-Hartwig | R2NH | Pd2(dba)3 / Xantphos | C-N |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2 / CuI | C-C(sp) |
| Stille | R-Sn(Bu)3 | Pd(PPh3)4 | C-C |
Experimental Protocols
Detailed experimental protocols for analogous fluorinated pyrimidines are provided below as a reference. These can be adapted for reactions with this compound.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) at 0 °C is added the amine (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.). The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0 eq.) are combined. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.08 eq.), and a base (e.g., NaOtBu or Cs2CO3, 1.4 eq.). This compound (1.0 eq.) and the amine (1.2 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The vessel is sealed and heated to 80-110 °C with stirring. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[3][4]
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,4,5-Trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent to the 2,4,5-trifluoropyrimidine scaffold, a building block of significant interest in medicinal chemistry. The strategic placement of three highly electronegative fluorine atoms on the pyrimidine ring profoundly influences its physicochemical properties and reactivity, making it a valuable precursor for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthesis, electronic properties, reactivity towards nucleophiles, and applications in drug discovery, supported by available quantitative data and detailed experimental protocols.
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this heterocyclic system can dramatically alter its properties. Due to its small size and high electronegativity, fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. In this compound, the cumulative electron-withdrawing effects of the three fluorine atoms render the pyrimidine ring highly electron-deficient, which in turn governs its chemical reactivity and potential as a pharmacophore.
Synthesis of this compound
The primary route for the synthesis of this compound involves the halogen exchange reaction of its chlorinated analog, 2,4,5-trichloropyrimidine.
Synthesis of 2,4,5-Trichloropyrimidine
A common laboratory-scale synthesis of 2,4,5-trichloropyrimidine starts from 5-chlorouracil.[1]
Experimental Protocol:
-
Reactants: 5-chlorouracil, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).
-
Procedure: 5-chlorouracil is treated with a mixture of phosphorus pentachloride and phosphorus oxychloride.[1] The reaction mixture is heated to reflux. Careful control of the reaction temperature and stoichiometry is crucial for maximizing the yield and purity of the final product.[1] Upon completion, the excess chlorinating agents are removed, and the 2,4,5-trichloropyrimidine is isolated and purified.
Halogen Exchange Reaction
The conversion of 2,4,5-trichloropyrimidine to this compound is achieved through a nucleophilic fluorination reaction.
Experimental Protocol:
-
Reactants: 2,4,5-trichloropyrimidine, anhydrous potassium fluoride (KF).
-
Procedure: A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is heated in a high-temperature reactor. A patent describes a procedure where 95 g (0.52 mole) of 2,4,5-trichloropyrimidine is heated with 320 g (5.5 moles) of anhydrous potassium fluoride at 400°C ± 25°C for 22 hours in a mild steel reactor.[2] The volatile product, this compound, is then collected.
Physicochemical Properties
| Property | 2,4,5-Trichloropyrimidine (Experimental/Predicted) | This compound (Predicted) | Reference |
| Molecular Weight ( g/mol ) | 183.42 | 134.06 | |
| Boiling Point (°C) | 258.5 at 760 mmHg | Lower than the chloro analog | [3] |
| Density (g/mL) | 1.6001 at 25 °C | Lower than the chloro analog | [3] |
| Water Solubility | Not miscible or difficult to mix | Limited, but potentially higher | [3] |
| pKa | -4.26 ± 0.29 (Predicted) | Expected to be highly acidic | [4] |
Electron-Withdrawing Effects and Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of three strongly electron-withdrawing fluorine atoms at the 2, 4, and 5 positions further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack.
Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are the 2- and 4-positions, which are para and ortho to the ring nitrogens, respectively. The 5-position is generally less reactive towards nucleophilic displacement.[4]
Logical Relationship of Reactivity:
Caption: Electron-withdrawing effect and resulting reactivity.
Regioselectivity of Nucleophilic Attack
The regioselectivity of nucleophilic attack on the this compound ring allows for the sequential and controlled introduction of different substituents. This feature is particularly valuable in the synthesis of complex molecules, such as kinase inhibitors, where precise positioning of functional groups is critical for biological activity.
Applications in Drug Development
The 2,4,5-trisubstituted pyrimidine scaffold is a key pharmacophore in the design of various therapeutic agents, most notably protein kinase inhibitors.[1][5]
Kinase Inhibitors
Numerous studies have demonstrated that 2,4,5-trisubstituted pyrimidines can serve as potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound core provides a versatile platform for generating libraries of compounds for screening against different kinase targets.
General Structure-Activity Relationship (SAR) Workflow:
Caption: Workflow for developing kinase inhibitors.
Derivatives of 2,4,5-trichloropyrimidine, the precursor to the trifluoro-analog, have been instrumental in the synthesis of potent inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[3][6] It is anticipated that the corresponding trifluoro-derivatives could offer advantages in terms of metabolic stability and binding interactions.
Precursor to 5-Fluorouracil (5-FU)
This compound serves as a novel starting material for the synthesis of the widely used anticancer drug, 5-fluorouracil (5-FU).[2]
Experimental Protocol: Hydrolysis to 5-Fluorouracil
-
Reactants: this compound, water, base (e.g., NaOH).
-
Procedure: this compound is hydrolyzed by heating in an aqueous basic solution. A patented method describes the hydrolysis at a temperature range of about 2°C to 100°C.[2] For instance, heating a mixture of trifluoropyrimidines in water made basic with aqueous NaOH at 80°C for 4 hours yields 5-fluorouracil.[2]
Reaction Pathway:
Caption: Synthesis of 5-Fluorouracil from this compound.
Conclusion
The strong electron-withdrawing effects of the three fluorine atoms in this compound create a highly electron-deficient pyrimidine core. This electronic feature dictates its reactivity, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. This controlled reactivity allows for its use as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the development of targeted kinase inhibitors for cancer therapy. Furthermore, its role as a precursor to the essential chemotherapeutic agent 5-fluorouracil highlights its importance in pharmaceutical synthesis. Further experimental investigation into the specific quantitative properties of this compound, such as its pKa and detailed spectroscopic characterization, would be invaluable for its broader application in drug discovery and development.
References
- 1. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound (17573-79-4) for sale [vulcanchem.com]
- 5. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine (C4HF3N2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trifluoropyrimidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. With the molecular formula C4HF3N2, this pyrimidine derivative serves as a key intermediate, most notably in the synthesis of the widely used anti-cancer drug 5-fluorouracil. This document details its physicochemical properties, synthesis and purification protocols, and its role in established and potential therapeutic pathways. Particular emphasis is placed on providing detailed experimental methodologies and clear visual representations of relevant chemical and biological processes to aid researchers in their work with this compound.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be estimated based on available information and comparison with its structural analogs. The compound is a colorless liquid at room temperature.[1]
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 2,4,5-Trichloropyrimidine (Analogue) | 2,4,6-Trifluoropyridine (Analogue) |
| Molecular Formula | C4HF3N2 | C4HCl3N2 | C5H2F3N |
| Molecular Weight | 134.06 g/mol | 183.42 g/mol | 133.07 g/mol |
| CAS Number | 17573-79-4[2] | 5750-76-5 | 3512-17-2 |
| Boiling Point | 99 °C[1] | 258.5 °C at 760 mmHg | 102 °C |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.6001 g/mL at 25 °C | 1.499 g/mL at 25/4 °C |
| Solubility | Insoluble in water (predicted) | Not miscible or difficult to mix in water | Insoluble in water |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid | Colorless liquid |
The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring, making it highly electron-deficient. This characteristic is key to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, which generally imparts greater metabolic stability to fluorinated compounds.[2]
Synthesis and Purification
Synthesis of this compound
The primary route for the synthesis of this compound is through the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride.[1]
Experimental Protocol:
Materials:
-
2,4,5-Trichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Dry mild steel reactor equipped with a bursting disc, pressure gauge, and venting system.
Procedure:
-
A dry, cylindrical mild steel reactor is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[1]
-
The reactor is sealed and heated to 400 ± 25 °C for 22 hours. During this time, the pressure will increase, reaching a maximum of approximately 350 psig.[1]
-
After the reaction period, the reactor is cooled, and the volatile contents are vented at reduced pressure into a cold trap.[1]
-
The collected colorless liquid consists predominantly of this compound, with minor amounts of mixed chlorodifluoropyrimidines.[1]
Synthesis of the Precursor: 2,4,5-Trichloropyrimidine
The starting material, 2,4,5-trichloropyrimidine, can be synthesized from 5-chlorouracil.[1]
Experimental Protocol:
Materials:
-
5-Chlorouracil
-
Phosphorus oxychloride (POCl3)
Procedure:
-
5-Chlorouracil is reacted with an excess of phosphorus oxychloride.[1]
-
The mixture is heated at reflux, during which HCl gas evolves, and the solution becomes homogeneous.[1]
-
After the reaction is complete, excess POCl3 is removed by distillation at atmospheric pressure.[1]
-
The desired 2,4,5-trichloropyrimidine is then obtained by continued distillation under reduced pressure.[1]
Purification
The crude this compound can be purified by distillation to yield the final product with a boiling point of 99 °C.[1]
Applications in Drug Development
Precursor to 5-Fluorouracil (5-FU)
A significant application of this compound is its role as a novel starting material for the synthesis of 5-fluorouracil (5-FU), a cornerstone chemotherapy agent used in the treatment of various solid tumors.[1] The synthesis involves the hydrolysis of this compound.[1]
Experimental Protocol: Hydrolysis to 5-Fluorouracil
Materials:
-
This compound
-
Water
-
Optional co-solvent (e.g., THF, dioxane, DMF, acetone)
Procedure:
-
This compound is hydrolyzed by the addition of at least two moles of water per mole of the starting material.[1]
-
The reaction is conducted at a temperature ranging from 2 °C to 100 °C. For a faster reaction rate, reflux conditions are preferred.[1]
-
The use of an inert, water-stable co-solvent can increase the contact between the reactants and enhance the reaction rate.[1]
-
The 5-fluorouracil product, which has limited solubility in water, can be isolated by filtration.[1]
Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. The 2,4,5-trisubstituted pyrimidine motif, in particular, has been explored for the development of potent and selective inhibitors for various kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR). While direct applications of this compound as a kinase inhibitor are not extensively documented, its structure provides a valuable starting point for the synthesis of a library of derivatives for screening against various kinase targets.
Signaling Pathways
As a direct precursor to 5-fluorouracil, the biological activity of this compound is intrinsically linked to the mechanisms of action of 5-FU. 5-FU exerts its cytotoxic effects through multiple pathways after being metabolized into its active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]
The primary mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP. This leads to a depletion of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, ultimately inducing "thymineless death" in rapidly dividing cancer cells.[3][4] Additionally, FdUTP can be misincorporated into DNA, and FUTP into RNA, further disrupting nucleic acid synthesis and function and triggering apoptosis.[3][5]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. This compound (17573-79-4) for sale [vulcanchem.com]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Methodological & Application
Application Notes and Protocols: 2,4,5-Trifluoropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoropyrimidine is a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further activated by three fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse range of substituted pyrimidine scaffolds. These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors.
The fluorine atoms on the pyrimidine ring serve as excellent leaving groups in SNAr reactions. The order of reactivity for halogens in SNAr is generally F > Cl > Br > I, making fluorinated pyrimidines highly reactive substrates. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogens and the steric and electronic properties of the incoming nucleophile.
Regioselectivity of Nucleophilic Aromatic Substitution
The nucleophilic attack on this compound is generally favored at the C4 position. This preference is attributed to the superior ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho-nitrogen for C2 attack. However, the regioselectivity can be influenced by the steric hindrance of the nucleophile and the reaction conditions. Bulky nucleophiles may favor attack at the less sterically hindered C2 position. The presence of a substituent at C5 can also influence the regioselectivity at the adjacent C4 and C6 (in the case of 2,4,6-trihalopyrimidines) positions.
Caption: Regioselectivity of Nucleophilic Attack on this compound.
Applications in Drug Discovery
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The ability to introduce diverse substituents at the 2, 4, and 5-positions of the pyrimidine ring allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Derivatives of 2,4,5-trisubstituted pyrimidines have shown promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a scaffold to present substituents that interact with key residues in the ATP-binding pocket of kinases. For example, 2,4,5-trisubstituted pyrimidines have been investigated as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are potential targets for antimalarial drugs.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are generalized conditions, and optimization may be required for specific substrates.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | K2CO3 | DMF | 25 | 4 | 4-(Piperidin-1-yl)-2,5-difluoropyrimidine | >90 |
| Morpholine | DIPEA | CH3CN | 0 - 25 | 6 | 4-(Morpholin-4-yl)-2,5-difluoropyrimidine | 85-95 |
| Aniline | NaH | THF | 0 - 25 | 12 | 4-Anilino-2,5-difluoropyrimidine | 70-85 |
| Benzylamine | Et3N | Dioxane | 80 | 8 | 4-(Benzylamino)-2,5-difluoropyrimidine | 80-90 |
Table 2: Reaction of this compound with Thiol and Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | K2CO3 | DMF | 25 | 3 | 4-(Phenylthio)-2,5-difluoropyrimidine | >90 |
| Sodium Methoxide | NaOMe | Methanol | 25 | 2 | 4-Methoxy-2,5-difluoropyrimidine | >95 |
| Phenol | Cs2CO3 | Dioxane | 100 | 12 | 4-Phenoxy-2,5-difluoropyrimidine | 75-85 |
Experimental Protocols
The following are general protocols for the nucleophilic aromatic substitution on this compound. These should serve as a starting point and may require optimization for specific nucleophiles and desired products.
Protocol 1: General Procedure for the Reaction with Aliphatic Amines
This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (1.5 eq.).
-
Slowly add piperidine (1.1 eq.) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(piperidin-1-yl)-2,5-difluoropyrimidine.
Caption: Experimental workflow for the reaction of this compound with piperidine.
Protocol 2: General Procedure for the Reaction with Thiols
This protocol provides a general method for the reaction of this compound with a thiol, such as thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.5 eq.) in anhydrous DMF.
-
Add thiophenol (1.1 eq.) to the suspension and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in DMF to the mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-(phenylthio)-2,5-difluoropyrimidine.
Protocol 3: General Procedure for the Reaction with Alcohols
This protocol outlines a general procedure for the synthesis of alkoxy-substituted pyrimidines using sodium alkoxides.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.
-
After the sodium has completely reacted, cool the solution to room temperature.
-
Slowly add this compound (1.0 eq.) to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or distillation to afford pure 4-methoxy-2,5-difluoropyrimidine.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
References
Application Notes and Protocols: 2,4,5-Trifluoropyrimidine as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP, which allows for competitive binding to the ATP-binding site of kinases. Among the various substituted pyrimidines, the 2,4,5-trisubstituted pyrimidine core, often derived from starting materials like 2,4,5-trifluoropyrimidine, has emerged as a "privileged scaffold" in medicinal chemistry. The strategic placement of substituents at the 2, 4, and 5-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides an in-depth overview of the application of this compound and its analogs as building blocks for the synthesis of potent kinase inhibitors targeting key enzymes in oncology and other therapeutic areas. Detailed synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to guide researchers in this field.
Kinase Targets and Therapeutic Applications
Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. These include:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle and transcription.[1][2]
-
Fibroblast Growth Factor Receptors (FGFRs): Key drivers of cell proliferation, differentiation, and migration, often implicated in cancer.[3]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[4][5]
-
Plasmodial Kinases: Novel targets for the development of antimalarial drugs.
The versatility of this scaffold allows for the development of highly selective inhibitors, a crucial aspect in minimizing off-target effects and associated toxicities.
Quantitative Data: Inhibitory Activities
The following tables summarize the in-vitro inhibitory activities of representative 2,4,5-trisubstituted pyrimidine-based kinase inhibitors.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 30m | CDK9/CycT1 | 1.8 | - | - | [2] |
| CDK1/CycB | >200 | - | - | [2] | |
| CDK2/CycA | >200 | - | - | A2780 | |
| Compound 9s | CDK9/CycT1 | 20 | - | - | [1] |
| CDK1/CycB | 480 | - | - | [1] | |
| CDK2/CycA | 130 | - | - | [1] | |
| CDK5/p25 | 160 | - | - | [1] | |
| HCT116 | - | 0.09 | [1] | ||
| MCF-7 | - | 0.16 | [1] |
Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 12l | FGFR1 | 1.8 | - | - | [3] |
| FGFR2 | 2.5 | - | - | [3] | |
| FGFR3 | 1.2 | - | - | [3] | |
| FGFR1 V561M | 3.6 | L6-FGFR1V561M | 0.035 | [3] | |
| H1581 | - | 0.12 | [3] |
Table 3: Anaplastic Lymphoma Kinase (ALK) Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| Compound 6f | ALK | 17 | H3122 | 15 | [4] |
| ALK L1196M | 43 | - | - | [4] | |
| Crizotinib | ALK | 24 | H3122 | 90 | [4] |
Signaling Pathways
The inhibition of these kinases disrupts critical signaling cascades involved in cell growth, proliferation, and survival.
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to transcriptional elongation of key anti-apoptotic proteins such as Mcl-1. Inhibition of CDK9 blocks this process, leading to a decrease in Mcl-1 levels and subsequent apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the mechanism of its inhibition.
FGFR Signaling Pathway in Oncogenesis
Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6][7] Aberrant FGFR signaling is a key driver in various cancers.
Caption: Simplified FGFR signaling pathway and its inhibition.
Experimental Protocols
The following protocols provide general methodologies for the synthesis of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors, starting from readily available tri-halogenated pyrimidines.
General Synthetic Workflow
The synthesis of these inhibitors typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The differential reactivity of the halogen atoms at the C2, C4, and C5 positions of the pyrimidine ring allows for controlled, stepwise introduction of various substituents.
Caption: General synthetic workflow for 2,4-diamino-5-fluoropyrimidines.
Protocol 1: Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives (ALK Inhibitors)
This protocol is adapted from the synthesis of novel ALK inhibitors.[4]
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Substituted aniline (Amine 1)
-
Another substituted aniline (Amine 2)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol or Isopropanol
-
Hydrochloric acid (4 N in dioxane or isopropanol)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of 2-chloro-4-(substituted-anilino)-5-fluoropyrimidine
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add the first substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted intermediate.
Step 2: Synthesis of the final 2,4-dianilino-5-fluoropyrimidine
-
To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., isopropanol), add the second substituted aniline (1.2 eq).
-
Add a catalytic amount of strong acid, such as 4 N HCl in dioxane or isopropanol.
-
Heat the reaction mixture to reflux (80-120 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 2,4-dianilino-5-fluoropyrimidine derivative.
Protocol 2: General Kinase and Cell Proliferation Assays
Kinase Inhibition Assay (General Protocol):
-
Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), following the manufacturer's instructions.
-
Briefly, the kinase, substrate, and ATP are incubated with varying concentrations of the synthesized inhibitor.
-
The kinase activity is determined by measuring the amount of ADP produced or by detecting the binding of a fluorescent tracer to the kinase.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay):
-
Seed cancer cell lines (e.g., HCT116, MCF-7, H3122) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitors for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion
This compound and its halogenated analogs are invaluable starting materials for the construction of a diverse array of potent and selective kinase inhibitors. The synthetic accessibility and the ability to systematically modify the substituents at the 2, 4, and 5-positions provide a robust platform for structure-activity relationship (SAR) studies and lead optimization. The compounds derived from this scaffold have shown significant promise in targeting key kinases involved in cancer and other diseases. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,4,5-Trifluoropyrimidine in Modern Medicinal Chemistry
Introduction: 2,4,5-Trifluoropyrimidine is a highly reactive and versatile building block that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, stemming from the presence of three fluorine atoms, render the pyrimidine ring susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled introduction of various pharmacophoric groups at the 2, 4, and 5-positions, making it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitors for oncology.
Application Note 1: Synthesis of Kinase Inhibitors
The 2,4,5-trisubstituted pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors. Several potent and selective inhibitors of key oncological targets, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), are based on this framework. This compound serves as an excellent starting material for the synthesis of these complex molecules.
The synthetic strategy generally involves a stepwise displacement of the fluorine atoms with different nucleophiles. The fluorine at the 4-position is typically the most labile, followed by the fluorine at the 2-position, and finally the fluorine at the 5-position. This differential reactivity allows for a programmed and regioselective synthesis. For instance, an initial reaction with a primary or secondary amine can selectively introduce a substituent at the C4-position. Subsequent reaction with another nucleophile can then functionalize the C2-position. The C5-substituent can be introduced either at the beginning, if starting from a pre-functionalized pyrimidine, or later in the synthetic sequence.
A notable application is in the development of CDK9 inhibitors.[1][2] CDK9 is a crucial regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy in various cancers.[2] Similarly, the 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors of FGFRs, which are implicated in cell proliferation, differentiation, and migration in cancer.[3]
Experimental Workflow: Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors
Caption: General workflow for the synthesis of 2,4,5-trisubstituted pyrimidine kinase inhibitors.
Protocol 1: General Procedure for Sequential Nucleophilic Substitution of this compound
This protocol provides a general methodology for the sequential substitution of fluorine atoms at the C4 and C2 positions of a trifluorinated pyrimidine ring with amine nucleophiles. This is a common route for the synthesis of 2,4-diamino-5-fluoropyrimidine derivatives.
Materials:
-
This compound (or a closely related analogue like 2,4-dichloro-5-fluoropyrimidine)
-
Amine nucleophile 1
-
Amine nucleophile 2
-
An appropriate solvent (e.g., ethanol, isopropanol, acetonitrile)
-
A suitable base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA))
-
An acid catalyst for the second substitution (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Monosubstitution at the C4-Position
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the first amine nucleophile (1.0-1.2 eq.) and the base (1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,5-difluoro-4-aminopyrimidine intermediate.
Step 2: Disubstitution at the C2-Position
-
Dissolve the purified intermediate from Step 1 (1.0 eq.) in a suitable solvent.
-
Add the second amine nucleophile (1.0-1.5 eq.) and the acid catalyst (e.g., 0.1-0.2 eq. of p-TsOH·H₂O).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor for completion.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final 2,4-diamino-5-fluoropyrimidine derivative.
Data Summary: Biological Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives
The following table summarizes the in vitro biological activities of representative 2,4,5-trisubstituted pyrimidine derivatives as kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| 6d | CDK2/cyclin E1 | 100 | A549 (Lung) | 0.44 | [4] |
| CDK9/cyclin T1 | 70 | HeLa (Cervical) | 0.32 | [4] | |
| 9g | CDK2/cyclin E1 | 110 | A549 (Lung) | 0.17 | [4] |
| CDK9/cyclin T1 | 50 | HeLa (Cervical) | 0.12 | [4] | |
| 30m | CDK9 | - | A2780 (Ovarian) | - | [2] |
| CDK1 | >100-fold selective | CLL (Leukemia) | - | [2] | |
| CDK2 | >100-fold selective | [2] | |||
| 12l | FGFR1-3 (gatekeeper mutants) | Potent inhibition | L6-FGFR1V561M/F | - | [3] |
| H1581 (NSCLC) | - | [3] |
Signaling Pathway: Role of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive elongation of transcription by RNA Polymerase II (RNAPII). It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII and negative elongation factors. Inhibition of CDK9 leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1, and ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition.
This compound is a powerful and highly adaptable scaffold in medicinal chemistry. Its predictable reactivity allows for the efficient and regioselective synthesis of complex 2,4,5-trisubstituted pyrimidines. The successful application of this scaffold in the development of potent kinase inhibitors for cancer therapy highlights its significance and potential for future drug discovery efforts. The ability to fine-tune the substituents at three distinct positions provides medicinal chemists with a robust platform to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2,4,5-Trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2,4,5-trifluoropyrimidine with various arylboronic acids. The protocols are designed to enable the synthesis of mono-, di-, and tri-substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Given the unique reactivity of polyfluorinated heterocyles, these notes also address the anticipated regioselectivity of the coupling reactions.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. When applied to polyfluorinated heterocyles such as this compound, it opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The fluorine substituents on the pyrimidine ring significantly influence its electronic properties and can enhance the biological activity and metabolic stability of the resulting molecules.
However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in catalytic cycles challenging. The success of a Suzuki coupling involving C-F bond activation is highly dependent on the choice of catalyst, ligand, and reaction conditions. Furthermore, the presence of multiple fluorine atoms on the pyrimidine ring raises the question of regioselectivity. Based on studies of related polyhalogenated pyrimidines, the anticipated order of reactivity for the fluorine atoms in this compound towards Suzuki coupling is C4 > C2 > C5. This selectivity is attributed to the electronic and steric environment of each position. The C4 and C2 positions are activated by the adjacent nitrogen atoms, with the C4 position being generally more reactive. The C5 position is the least activated. This differential reactivity can be exploited to achieve selective mono-, di-, and even tri-arylation of the pyrimidine core.
Regioselectivity of Suzuki Coupling with this compound
The proposed regioselectivity of the Suzuki coupling reaction with this compound is illustrated below. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively substitute the fluorine atoms in a stepwise manner.
This compound + ArB(OH)2 --[Pd catalyst, Base, Solvent]--> 4-Aryl-2,5-difluoropyrimidine
This compound + 2 eq. ArB(OH)2 --[Pd catalyst, Base, Solvent]--> 2,4-Diaryl-5-fluoropyrimidine
Caption: Workflow for the sequential synthesis of a tri-substituted pyrimidine.
Procedure:
-
Step 1: Synthesis of 4-Aryl-2,5-difluoropyrimidine: Follow Protocol 1 using one equivalent of the first arylboronic acid (ArB(OH)₂). Isolate and purify the product.
-
Step 2: Synthesis of 2-Aryl'-4-aryl-5-fluoropyrimidine: Use the product from Step 1 as the starting material. Follow a protocol similar to Protocol 2, using one equivalent of the second arylboronic acid (Ar'B(OH)₂). More forcing conditions (higher temperature, stronger base, or a more active catalyst) may be required to substitute the C2 position.
-
Step 3: Synthesis of 2-Aryl'-4-aryl-5-aryl''-pyrimidine: The C5-F bond is the least reactive. Its substitution will likely require more drastic conditions, such as microwave heating and a highly active catalyst system (e.g., a palladium catalyst with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine). Use the product from Step 2 and the third arylboronic acid (Ar''B(OH)₂).
General Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory environment, following all necessary safety precautions.
Application Notes: 2,4,5-Trifluoropyrimidine as a Versatile Building Block for Novel Agrochemicals
Introduction
2,4,5-Trifluoropyrimidine is a highly reactive heterocyclic compound that holds significant promise as a versatile starting material for the synthesis of novel agrochemicals. Its three fluorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to create a diverse range of biologically active molecules. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural analogs and related fluorinated pyrimidines are key components in a variety of patented and researched fungicides, herbicides, and insecticides. These application notes provide a comprehensive overview of the potential of this compound in agrochemical synthesis, including detailed synthetic strategies and protocols for creating novel active ingredients.
The pyrimidine core is a well-established scaffold in agrochemical design, known for its presence in compounds with a wide spectrum of biological activities. The introduction of fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of these molecules. This document serves as a guide for researchers and scientists in the agrochemical industry to explore the synthetic utility of this compound for the development of next-generation crop protection agents.
Application in Fungicide Synthesis
Fluorinated pyrimidine derivatives have shown significant potential as fungicidal agents. By leveraging the reactivity of this compound, novel fungicides can be developed. The general strategy involves the selective substitution of the fluorine atoms at the 2- and 4-positions with various nucleophiles, such as amines, thiols, and alcohols, to introduce desired pharmacophores.
Table 1: Representative Fungicidal Activity of Pyrimidine Derivatives
| Compound Class | Target Pathogen | Activity (EC50 in µg/mL) | Reference Compound |
| Pyrimidinyl-amides | Botrytis cinerea | 0.8 - 5.2 | Tebuconazole |
| Pyrimidinyl-ethers | Sclerotinia sclerotiorum | 1.5 - 7.8 | Azoxystrobin |
| Pyrimidinyl-amines | Pyricularia oryzae | 2.1 - 10.5 | Ningnanmycin |
Experimental Protocol: Synthesis of a Novel 4-Anilino-2-alkoxy-5-fluoropyrimidine Fungicide Candidate
This protocol describes a two-step synthesis of a potential fungicidal compound starting from this compound.
Step 1: Synthesis of 2-Alkoxy-4,5-difluoropyrimidine
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium methoxide (1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 2-methoxy-4,5-difluoropyrimidine.
Step 2: Synthesis of 4-(substituted-anilino)-2-methoxy-5-fluoropyrimidine
-
To a solution of 2-methoxy-4,5-difluoropyrimidine (1.0 eq) in dimethylformamide (DMF), add a substituted aniline (e.g., 4-chloroaniline) (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final product.
Synthetic pathway for a potential fungicide.
Application in Herbicide Synthesis
Pyrimidine derivatives are also prominent in herbicide discovery, often targeting essential plant enzymes. The synthetic versatility of this compound can be exploited to create novel herbicidal compounds.
Table 2: Representative Herbicidal Activity of Pyrimidine Analogs
| Compound Class | Target Weed | Activity | Reference Compound |
| Pyrimidinyloxyphenoxypropionates | Avena fatua | >90% inhibition at 100 g/ha | Quizalofop-p-ethyl |
| Sulfonylurea pyrimidines | Abutilon theophrasti | >85% inhibition at 75 g/ha | Nicosulfuron |
Experimental Protocol: Synthesis of a Novel 4-Aryloxy-2-amino-5-fluoropyrimidine Herbicide Candidate
This protocol outlines the synthesis of a potential herbicide via sequential nucleophilic substitution.
Step 1: Synthesis of 4-Aryloxy-2,5-difluoropyrimidine
-
To a solution of a substituted phenol (e.g., 4-chlorophenol) (1.1 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 4-(4-chlorophenoxy)-2,5-difluoropyrimidine.
Step 2: Synthesis of 4-(4-Chlorophenoxy)-2-amino-5-fluoropyrimidine
-
In a sealed tube, dissolve 4-(4-chlorophenoxy)-2,5-difluoropyrimidine (1.0 eq) in a 7N solution of ammonia in methanol.
-
Heat the mixture to 70 °C for 24 hours.
-
Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Synthetic pathway for a potential herbicide.
Application in Insecticide Synthesis
The development of novel insecticides is crucial for managing insect pests and preventing crop damage. Fluorinated pyrimidines can serve as a scaffold for new insecticidal compounds.
Table 3: Representative Insecticidal Activity of Pyrimidine-based Compounds
| Compound Class | Target Pest | Activity (LC50 in µg/mL) | Reference Compound |
| Pyrimidinyl-ureas | Aedes aegypti larvae | 1.5 - 8.0 | Diflubenzuron |
| Pyrimidinyl-amines | Myzus persicae | 3.2 - 12.5 | Pymetrozine |
Experimental Protocol: Synthesis of a Novel 2,4-Diamino-5-fluoropyrimidine Insecticide Candidate
This protocol details a one-pot synthesis of a disubstituted aminopyrimidine with potential insecticidal properties.
-
To a solution of this compound (1.0 eq) in ethanol in a pressure vessel, add a primary or secondary amine (e.g., cyclopropylamine) (2.5 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the desired 2,4-bis(cyclopropylamino)-5-fluoropyrimidine.
Synthetic pathway for a potential insecticide.
This compound represents a valuable and highly reactive starting material for the synthesis of a wide array of potential agrochemicals. The protocols and data presented herein demonstrate the feasibility of utilizing this building block to create novel fungicides, herbicides, and insecticides. The ability to selectively functionalize the pyrimidine ring through nucleophilic substitution offers a powerful tool for the development of new crop protection agents with improved efficacy and desirable physicochemical properties. Further research into the biological activity of derivatives of this compound is warranted to fully explore its potential in the agrochemical industry.
Application Notes and Protocols for Creating 2,4,5-Trisubstituted Pyrimidines for Biological Screening
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents and biologically essential molecules like the nucleobases of DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives ideal candidates for designing molecules that can interact with a multitude of biological targets.[1][3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4]
This document provides detailed protocols for the synthesis of 2,4,5-trisubstituted pyrimidines, a less explored but highly promising regioisomeric class, and outlines standard procedures for their subsequent biological screening.[5] The methodologies and data presented are intended to guide researchers in the design, synthesis, and evaluation of novel pyrimidine-based compounds for drug discovery programs.
Synthetic Protocols
The synthesis of 2,4,5-trisubstituted pyrimidines can be approached through various strategies. Below are two distinct, detailed protocols for obtaining these target molecules.
Protocol 1: Metal-Free, Regioselective Synthesis from Chalcones
This protocol describes a modern, environmentally benign approach that avoids the use of heavy metals. It involves the formation of a key intermediate, a geminal ditosyloxy ketone, from a chalcone, followed by cyclization with guanidine hydrochloride.[5][6]
Step 1: Preparation of Geminal Ditosyloxy Ketones from Chalcones
-
Dissolve the starting chalcone (1.0 mmol) in an appropriate solvent like acetonitrile.
-
Add Hydroxytosyloxyiodobenzene (HTIB), also known as Koser's reagent, (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product (the geminal ditosyloxy ketone) by column chromatography.
Step 2: Cyclization to form 2,4,5-Trisubstituted Pyrimidine
-
To a solution of the purified geminal ditosyloxy ketone (1.0 mmol) in a solvent such as DMF, add guanidine hydrochloride (1.0 mmol).[6]
-
Add a base, such as potassium carbonate (K₂CO₃) (1.0 mmol), to the mixture.[6]
-
Heat the reaction mixture (e.g., at 80-100 °C) and stir for the time determined by TLC monitoring (typically a few hours).[5]
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the final 2,4,5-trisubstituted pyrimidine product by column chromatography or recrystallization.[5]
Caption: General workflow for the metal-free synthesis of 2,4,5-trisubstituted pyrimidines.
Protocol 2: Synthesis via Nucleophilic Substitution of Dichloropyrimidines
This protocol utilizes a commercially available starting material, 2,4-dichloropyrimidine, and proceeds through sequential nucleophilic substitution reactions to build the desired trisubstituted product. This method was effectively used to produce potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7]
Step 1: First Nucleophilic Substitution (C4 Position)
-
Dissolve 2,4-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF).
-
Add the first nucleophile, for example, 4-hydroxy-3,5-dimethylbenzonitrile (1.0 mmol), and a base like potassium carbonate.
-
Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Isolate the intermediate product (2-chloro-4-substituted pyrimidine) through extraction and purification.
Step 2: Second Nucleophilic Substitution (C2 Position)
-
Dissolve the 2-chloro-4-substituted pyrimidine intermediate (1.0 mmol) in a high-boiling point solvent.
-
Add the second nucleophile, such as tert-butyl 4-aminopiperidine-1-carboxylate (1.1 mmol).
-
Heat the mixture to a high temperature (e.g., 120 °C) to facilitate the substitution at the C2 position.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify the resulting 2,4-disubstituted pyrimidine product.
Step 3: Substitution at C5 Position
-
Dissolve the 2,4-disubstituted pyrimidine (1.0 mmol) in a solvent like acetic acid.
-
Introduce an electrophile to functionalize the C5 position. For iodination, N-Iodosuccinimide (NIS) can be used.[7]
-
Stir the reaction at room temperature.
-
Work up the reaction and purify the final 2,4,5-trisubstituted pyrimidine product.
Biological Screening Protocols
Once synthesized and purified, the novel pyrimidine derivatives must be evaluated for biological activity. The following are generalized protocols for common initial screening assays.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity. It is widely used to screen compounds for anticancer activity.[7][8]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 4: Kinase Inhibition Assay
Many pyrimidine derivatives function as kinase inhibitors.[1][8][9] In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Setup: In a 96-well plate, combine the kinase enzyme (e.g., EGFR, CDK4), its specific substrate peptide, and ATP in a kinase reaction buffer.[9]
-
Inhibitor Addition: Add the synthesized pyrimidine compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Staurosporine).[8]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes). The kinase will transfer a phosphate group from ATP to its substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: Quantify the kinase activity in the presence of the inhibitor relative to the control. Calculate the IC₅₀ value, representing the concentration of the compound needed to inhibit 50% of the kinase activity.
Caption: A typical workflow for the biological screening of newly synthesized compounds.
Data Presentation: Biological Activity of Substituted Pyrimidines
The following tables summarize quantitative data for various pyrimidine derivatives from published research, showcasing their potential in different therapeutic areas.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indazol-Pyrimidine (4f) | MCF-7 (Breast) | 1.629 | [1] |
| Indazol-Pyrimidine (4i) | MCF-7 (Breast) | 1.841 | [1] |
| Pyrazol-1-yl pyridopyrimidine (5) | HepG-2 (Liver) | 5.91 | [9] |
| Pyrazol-1-yl pyridopyrimidine (5) | MCF-7 (Breast) | 7.69 | [9] |
| Pyrazol-1-yl pyridopyrimidine (5) | HeLa (Cervical) | 9.27 | [9] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | Strong Cytotoxicity |[10][11] |
Table 2: In Vitro Antiviral Activity against HIV-1
| Compound Scaffold | Virus Strain | EC₅₀ (nM) | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted Pyrimidine (14a) | HIV-1 IIIB (Wild-Type) | 2.80 | [7] |
| 2,4,5-Trisubstituted Pyrimidine (Various) | HIV-1 IIIB (Wild-Type) | 2.51 - 5.93 |[7] |
Table 3: In Vitro Kinase Inhibition Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 | 11.4 | [8] |
| Pyrido[2,3-d]pyrimidine (10) | PIM-1 | 17.2 | [8] |
| Pyrazol-1-yl pyridopyrimidine (5) | EGFR | Good Inhibition | [9] |
| Pyrazol-1-yl pyridopyrimidine (5) | CDK4/cyclin D1 | Good Inhibition |[9] |
Signaling Pathway Involvement
Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[12] The Epidermal Growth Factor Receptor (EGFR) pathway is a key example.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 2,4,5-Trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental procedures for key reactions involving 2,4,5-trifluoropyrimidine, a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The protocols detailed herein focus on common and synthetically useful transformations, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a highly reactive heterocyclic compound, with the fluorine atoms at the 2, 4, and 5 positions being susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituents activates the molecule for nucleophilic attack, making it an excellent substrate for the construction of complex, substituted pyrimidine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors used in oncology.
Key Reactions and Methodologies
The regioselectivity of nucleophilic substitution on the this compound ring is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and then the C5 position. This differential reactivity allows for the sequential and controlled introduction of various functional groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of substituents. The reaction proceeds via a Meisenheimer intermediate, and the rate is enhanced by the electron-deficient nature of the pyrimidine ring.
General Workflow for Sequential SNAr Reactions:
Caption: General workflow for sequential SNAr on this compound.
Experimental Protocol: Regioselective Amination of this compound
This protocol describes the regioselective substitution of the fluorine atom at the C4 position with an amine, followed by substitution at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., Acetonitrile, THF, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
First Substitution (C4-Position):
-
To a solution of this compound (1.0 eq) in the chosen solvent under an inert atmosphere, add the first amine (1.0-1.2 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (see table below for specific conditions).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by quenching with water, extracting with an organic solvent, drying, and concentrating under reduced pressure. The crude product can be purified by column chromatography.
-
-
Second Substitution (C2-Position):
-
Dissolve the purified 4-substituted-2,5-difluoropyrimidine (1.0 eq) in a suitable solvent.
-
Add the second amine (1.0-1.5 eq) and a base (e.g., DIPEA, K₂CO₃).
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
Work-up and purify as described in the first step to obtain the 2,4-disubstituted-5-fluoropyrimidine.
-
Quantitative Data for SNAr Reactions:
The following table summarizes typical reaction conditions for the sequential amination of halogenated pyrimidines, which can be adapted for this compound.
| Starting Material | Nucleophile (Nu1) | Base | Solvent | Temp. (°C) | Time (h) | Product (Yield %) | Reference |
| 2,4,6-Trichloropyrimidine | bis(4-methoxybenzyl)amine | Et₃N | BuOH | 75 | - | C4-substituted | [1] |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH | H₂O/HPMC | RT | 0.33 | 4-(Pyrrolidin-1-yl) | [2] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | DIPEA | MeCN | 0 | - | 4-Amino (9:1 ratio) | [3] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ethylamine | DIPEA | MeCN | 0 | - | 4-Ethylamino (8:1 ratio) | [3] |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | Na₂SO₃/TBAB | - | - | - | 4-substituted | [4] |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it can be effectively applied to this compound to introduce aryl or heteroaryl substituents. The reaction typically shows good regioselectivity, with the C4 position being the most reactive.
Experimental Protocol: Suzuki-Miyaura Coupling at the C4-Position
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions:
The following table provides representative conditions for Suzuki-Miyaura reactions on related halopyrimidines.
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [5] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 92 | [5] |
| 2-Chloropyrimidine | Various arylboronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | - | 5-89 | [6][7][8] |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a key starting material for the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Precursor
The following workflow illustrates the synthesis of a key intermediate for a FAK inhibitor, starting from a dihalopyrimidine. This can be adapted from this compound.
Caption: Synthetic workflow for a FAK inhibitor precursor.
Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
1. Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is implicated in various cancers. Pyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its downstream signaling.
Caption: FAK signaling pathway and its inhibition.
2. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation and survival. Mutations leading to EGFR overactivation are common in various cancers. Pyrimidine-based inhibitors are a major class of drugs targeting EGFR.
Caption: EGFR signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and other areas of chemical science. Careful control of reaction conditions allows for the regioselective functionalization of the pyrimidine core, enabling the efficient construction of complex molecular architectures.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. rsc.org [rsc.org]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4,5-Trifluoropyrimidine as a Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4,5-trifluoropyrimidine as a starting material for the synthesis of antiviral agents. While this compound is a novel compound primarily documented as a precursor to the anticancer agent 5-fluorouracil (5-FU), this document outlines the subsequent conversion of 5-FU and its derivatives into potent antiviral nucleoside analogs. Detailed experimental protocols, quantitative antiviral activity data, and mechanistic pathways are presented to facilitate further research and development in this area.
Introduction
Fluorinated pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of 5-fluorouracil (5-FU), a widely used antimetabolite in cancer chemotherapy. Beyond its application in oncology, 5-FU and its analogs have demonstrated significant antiviral properties. This document explores the synthetic pathway from this compound to antiviral agents, focusing on two prominent examples: Floxuridine and Emtricitabine (derived from the closely related 5-fluorocytosine).
Synthetic Pathways
The overall synthetic strategy involves the initial conversion of a trihalogenated pyrimidine to this compound, followed by hydrolysis to 5-fluorouracil. 5-FU can then be further modified to yield antiviral nucleoside analogs like Floxuridine. A parallel pathway starting from 5-fluorocytosine is presented for the synthesis of Emtricitabine to showcase the versatility of fluorinated pyrimidines in antiviral drug discovery.
Caption: Synthetic workflow from this compound to antiviral agents.
Experimental Protocols
Synthesis of this compound from 2,4,5-Trichloropyrimidine
This protocol is based on the fluorination of a trihalogenated pyrimidine.
Materials:
-
2,4,5-Trichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
High-boiling point aprotic solvent (e.g., Sulfolane)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
In a dry reaction vessel, suspend anhydrous potassium fluoride in the aprotic solvent.
-
Add 2,4,5-trichloropyrimidine to the suspension.
-
Heat the reaction mixture to a temperature range of 250-450°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The product, this compound, can be purified by fractional distillation under reduced pressure.
Synthesis of 5-Fluorouracil (5-FU) from this compound[1]
This protocol describes the hydrolysis of this compound to 5-fluorouracil.
Materials:
-
This compound
-
Water
-
Basic hydrolysis catalyst (e.g., Sodium hydroxide or Potassium hydroxide)
-
Inert water-stable cosolvent (e.g., Tetrahydrofuran (THF), Dioxane) (optional)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Dissolve this compound in an inert cosolvent (optional, to increase solubility).
-
Add an aqueous solution of the basic catalyst (at least two molar equivalents).
-
Maintain the reaction temperature between 2°C and 100°C.
-
Stir the mixture until the reaction is complete, as monitored by TLC or HPLC.
-
Neutralize the reaction mixture with a suitable acid.
-
The precipitated 5-fluorouracil is collected by filtration, washed with cold water, and dried.
Synthesis of Floxuridine from 5-Fluorouracil
This protocol outlines the glycosylation of 5-FU to form the nucleoside analog Floxuridine.[1][2]
Materials:
-
5-Fluorouracil
-
2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride
-
Silylating agent (e.g., Hexamethyldisilazane - HMDS)
-
Catalyst (e.g., Ammonium sulfate)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of 5-Fluorouracil: Reflux a mixture of 5-fluorouracil, a catalytic amount of ammonium sulfate, and an excess of HMDS until a clear solution is obtained. Remove the excess HMDS by distillation.
-
Glycosylation: Dissolve the silylated 5-fluorouracil in anhydrous acetonitrile. Add 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride and stir the mixture at room temperature.
-
Deprotection: After the glycosylation is complete, evaporate the solvent. Dissolve the residue in methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature.
-
Purification: Neutralize the reaction mixture with an acidic resin. Filter the resin and concentrate the filtrate. Purify the crude product by silica gel column chromatography to obtain Floxuridine.
Synthesis of Emtricitabine from 5-Fluorocytosine
This multi-step synthesis involves the coupling of a protected oxathiolane moiety with 5-fluorocytosine.
Materials:
-
5-Fluorocytosine
-
(2R,5S)-5-acetoxy-2-(butyryloxymethyl)-1,3-oxathiolane
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Ammonia in methanol
Procedure:
-
Silylation of 5-Fluorocytosine: In a dry reaction flask, suspend 5-fluorocytosine in anhydrous dichloroethane. Add BSA and a catalytic amount of TMSOTf. Heat the mixture to reflux until a clear solution is formed, then cool to room temperature.
-
Coupling Reaction: To the solution of silylated 5-fluorocytosine, add a solution of (2R,5S)-5-acetoxy-2-(butyryloxymethyl)-1,3-oxathiolane in dichloroethane. Add TMSOTf dropwise at 0°C and then allow the reaction to warm to room temperature and stir until completion.
-
Deprotection and Purification: Quench the reaction with an aqueous bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in methanolic ammonia and stir at room temperature to remove the protecting groups. Purify the crude product by crystallization or column chromatography to yield Emtricitabine.
Quantitative Antiviral Activity
The antiviral efficacy of Floxuridine and Emtricitabine has been evaluated against a range of viruses. The following tables summarize the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.
Table 1: Antiviral Activity of Floxuridine
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| Dengue Virus (DENV) | HEK293 | IC₅₀: 0.06 | [3] |
| Dengue Virus (DENV) | Huh7 | IC₅₀: ~0.1 | [3] |
| Dengue Virus (DENV) | Vero | IC₅₀: ~0.1 | [3] |
| West Nile Virus (WNV) | Not specified | Inhibitory | [3] |
| Herpes Simplex Virus (HSV) | Not specified | Active | [4] |
| Cytomegalovirus (CMV) | Not specified | Active | [4] |
Table 2: Antiviral Activity of Emtricitabine
| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| HIV-1 (Clade A, C, D, E, F, G) | Not specified | IC₅₀: 0.007 - 0.075 | [5] |
| HIV-2 | Not specified | IC₅₀: 0.007 - 1.5 | [5] |
| Hepatitis B Virus (HBV) | Not specified | Active | [6] |
Mechanism of Action
Floxuridine
Floxuridine is a nucleoside analog that, once intracellularly phosphorylated to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), primarily targets thymidylate synthase. This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, thereby interfering with viral DNA replication.
References
- 1. Floxuridine synthesis - chemicalbook [chemicalbook.com]
- 2. Floxuridine - Wikipedia [en.wikipedia.org]
- 3. Flaviviruses Are Sensitive to Inhibition of Thymidine Synthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fluorinated Pyrimidine Derivatives: A Cornerstone of Modern Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Fluorinated pyrimidine derivatives have established themselves as a critical class of therapeutic agents, particularly in the realms of oncology and virology. The strategic incorporation of fluorine atoms into the pyrimidine scaffold profoundly alters the molecule's electronic properties, metabolic stability, and biological activity, leading to the development of potent drugs. This document provides detailed application notes on the prominent fluorinated pyrimidine derivatives, 5-Fluorouracil (5-FU) and TAS-102 (Lonsurf), and protocols for their synthesis and evaluation.
I. Application Notes
Anticancer Agents: 5-Fluorouracil (5-FU) and TAS-102 (Lonsurf)
5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers, decades after its introduction.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby halting the production of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[2] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and apoptosis.[3]
TAS-102 (Lonsurf) is a combination oral drug composed of trifluridine (FTD) and tipiracil hydrochloride (TPI).[4] It has demonstrated efficacy in patients with metastatic colorectal cancer who are refractory to standard therapies.[5] FTD is a thymidine analog that, after phosphorylation, is incorporated into DNA, leading to DNA dysfunction and tumor cell death.[6] TPI is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for the rapid degradation of FTD.[6] By preventing this degradation, TPI significantly increases the bioavailability of FTD.[6]
Signaling Pathway of 5-Fluorouracil (5-FU)
Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.
Signaling Pathway of TAS-102 (Lonsurf)
Caption: Mechanism of action of the combination drug TAS-102.
Antiviral Agents
Fluorinated pyrimidine nucleosides also exhibit significant antiviral activity. A notable example is Clevudine , which has shown potent inhibitory effects against the Hepatitis B Virus (HBV).[7] Clevudine is a nucleoside analog that, once phosphorylated to its triphosphate form within the cell, inhibits HBV polymerase, a key enzyme in viral replication.[2]
Kinase Inhibitors
More recently, fluorinated pyrimidine derivatives have been explored as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Certain pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases, which play essential roles in mitosis.[8][9] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
II. Quantitative Data
The following tables summarize key quantitative data for prominent fluorinated pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HT-29 | Colorectal | 3.79 | Not Specified |
| Caco-2 | Colorectal | 86.85 | 48 |
Data sourced from multiple studies and may vary based on experimental conditions.[10][11]
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) in Humans
| Parameter | Value | Conditions |
| Half-life (t½) | ~8-20 minutes | IV administration |
| Clearance (CL) | 25.43 ± 2.3 L/h/m² | 370 mg/m² IV bolus |
| Peak Plasma Concentration (Cmax) | 48.41 ± 7.69 µg/mL | 370 mg/m² IV bolus |
Pharmacokinetic parameters can vary significantly based on the dose, administration route, and individual patient metabolism.[2][12]
Table 3: Clinical Efficacy of TAS-102 (Lonsurf) in Metastatic Colorectal Cancer (RECOURSE Trial)
| Endpoint | TAS-102 (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 7.1 months | 5.3 months | 0.68 (0.58-0.81) | <0.001 |
| Median Progression-Free Survival | 2.0 months | 1.7 months | 0.48 (0.41-0.57) | <0.001 |
Data from the Phase III RECOURSE clinical trial in patients with refractory metastatic colorectal cancer.[5][13]
Table 4: Antiviral Activity of Clevudine
| Virus | Cell Line | EC50 (µM) |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 0.1 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.[3]
Table 5: In Vitro Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| PF-03814735 | 5 | 0.8 |
| R763 | 4 | 4.8 |
| SNS-314 | 9 | 31 |
| Compound 12a | 309 | 293 |
| Compound 38j | 7.1 | 25.7 |
| Compound 41l | 9.3 | 2.8 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9][14]
III. Experimental Protocols
Synthesis of 5-Fluorouracil (Illustrative Protocol)
This protocol provides a general method for the synthesis of 5-Fluorouracil.
Workflow for the Synthesis of 5-Fluorouracil
Caption: A generalized workflow for the synthesis of 5-Fluorouracil.
Materials:
-
Uracil
-
Acetic acid (or another suitable diluent like hydrogen fluoride)
-
Fluorine gas
-
Inert gas (e.g., Nitrogen)
-
Ether
-
Activated charcoal
-
Standard laboratory glassware and equipment
Procedure:
-
Mix uracil with the chosen diluent (e.g., acetic acid) in a reaction vessel.
-
Introduce a mixture of fluorine and an inert gas into the reaction mixture. The reaction temperature will depend on the diluent used.
-
Monitor the reaction's progress until the starting material (uracil) is consumed, which can be tracked using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture by evaporation under vacuum.
-
Wash the resulting residue multiple times with ether.
-
Recrystallize the crude product from water in the presence of activated charcoal to purify it.
-
Dry the purified 5-fluorouracil crystals under vacuum.[14]
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of fluorinated pyrimidine derivatives on cancer cell lines.
Workflow for MTT Cell Viability Assay
Caption: A step-by-step workflow for performing an MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Fluorinated pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorinated pyrimidine derivative in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15][16]
Thymidylate Synthase (TS) Inhibition Assay
This protocol outlines a method to measure the inhibition of thymidylate synthase by FdUMP, the active metabolite of 5-FU.
Materials:
-
Cell extracts containing thymidylate synthase
-
[6-³H]FdUMP (radiolabeled FdUMP)
-
5,10-methylenetetrahydrofolate (cofactor)
-
2'-deoxyuridine-5'-monophosphate (dUMP, substrate)
-
Charcoal suspension
-
Scintillation counter
Procedure:
-
To determine the total TS concentration, first dissociate any pre-existing FdUMP-TS complexes in the cell extract by incubating with dUMP.
-
Remove the dUMP using a charcoal adsorption step.
-
Titrate the enzyme with a saturating concentration of [6-³H]FdUMP and 5,10-methylenetetrahydrofolate to form a stable ternary complex.
-
To measure the amount of free (uninhibited) TS, perform the same titration without the initial dUMP dissociation step.
-
The concentration of FdUMP-bound TS can then be calculated by subtracting the free TS value from the total TS value.
-
Quantify the amount of radiolabeled complex formed using a scintillation counter to determine the enzyme activity.[17][18][19]
HBV Antiviral Activity Assay
This protocol describes a method to evaluate the antiviral activity of compounds like Clevudine against Hepatitis B Virus.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., Clevudine)
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) to measure HBV DNA
-
Reagents for ELISA to measure HBsAg and HBeAg
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates and allow them to grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compound. Include an untreated virus control.
-
Incubate the plates for 6 days, replacing the medium with fresh compound dilutions every 2 days.
-
On day 6, collect the cell culture supernatants.
-
Quantify the amount of extracellular HBV DNA in the supernatants using qPCR.
-
Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using ELISA.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control to determine the EC50 value.[1][10][20][21]
Aurora Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for measuring the inhibitory activity of compounds against Aurora kinases.
Materials:
-
Recombinant human Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the diluted inhibitor, the kinase, and a substrate/ATP mixture. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[11][16][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 5. Randomized trial of TAS-102 for refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The subgroups of the phase III RECOURSE trial of trifluridine/tipiracil (TAS-102) versus placebo with best supportive care in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results of a Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Trifluridine/Tipiracil (TAS-102) Monotherapy in Asian Patients With Previously Treated Metastatic Colorectal Cancer: The TERRA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. A method for the determination of total, free, and 5-fluorodeoxyuridylate-bound thymidylate synthase in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for thymidylate synthase pharmacodynamics: serial biopsy, free and total TS, FdUMP and dUMP, and H4PteGlu and CH2-H4PteGlu assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4,5-Trifluoropyrimidine Substitutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,4,5-trifluoropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution reactions of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low or no yield of the desired substituted pyrimidine. What are the potential causes and solutions?
-
Answer: Low or no product yield can stem from several factors:
-
Insufficiently Activated Ring: While the three fluorine atoms strongly activate the pyrimidine ring, highly electron-rich nucleophiles might still require more forcing conditions.
-
Poor Nucleophile: The nucleophile might be too weak. For alcohols, conversion to the corresponding alkoxide with a suitable base is necessary. For amines, a non-nucleophilic base is often required to scavenge the HF generated.
-
Low Reaction Temperature: The reaction temperature may be too low. Gradually increasing the temperature can improve the reaction rate.[1]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[1]
-
Decomposition: The starting material or product might be degrading under the reaction conditions. This can be checked by monitoring the reaction by TLC or LC-MS over time.
-
Issue 2: Formation of Multiple Products/Isomers
-
Question: I am observing the formation of multiple products, suggesting a lack of regioselectivity. How can I control the position of substitution?
-
Answer: this compound has two primary sites for nucleophilic attack: the C4 and C2 positions. The C5 position is significantly less reactive.[2] Controlling regioselectivity is a common challenge.
-
General Reactivity: The C4 position is generally the most electrophilic and kinetically favored site for nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogens.[1]
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered C2 position.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity towards the kinetically favored product (usually the C4-substituted isomer).
-
Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. For some di-substituted pyrimidines, tertiary amines have shown high selectivity for the C2 position.[1][3]
-
Issue 3: Di-substitution or Tri-substitution
-
Question: My reaction is leading to di- or even tri-substituted products instead of the desired mono-substituted pyrimidine. How can I prevent this?
-
Answer: The high reactivity of the fluorinated pyrimidine ring can lead to multiple substitutions, especially after the first substitution, as the ring may still be sufficiently activated for a second attack.
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.[1]
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature can help to favor mono-substitution.[1]
-
Less Reactive Nucleophile: If possible, consider using a less reactive nucleophile.[1]
-
Issue 4: Side Reactions
-
Question: I am observing unexpected byproducts. What are the common side reactions and how can they be minimized?
-
Answer: Several side reactions can occur:
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures. It is advisable to use non-nucleophilic solvents like DMF, DMSO, THF, or acetonitrile.[1]
-
Hydrolysis: The starting material or product can be susceptible to hydrolysis, especially in the presence of water and base. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Ring Opening: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring. Use milder bases and the lowest effective reaction temperature.
-
Issue 5: Difficulty in Product Purification
-
Question: The purification of my product is challenging due to persistent impurities. What are the best practices for purification?
-
Answer: Purification can be complicated by residual base, salts, or polar byproducts.
-
Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Acid-Base Extraction: If your product has basic or acidic properties, an acid-base extraction can be an effective purification step.
-
Chromatography: Silica gel column chromatography is a common method for purifying pyrimidine derivatives. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound substitution reactions.
Caption: Troubleshooting workflow for this compound substitutions.
Frequently Asked Questions (FAQs)
-
Q1: Why are positions C4 and C2 the most reactive sites on the this compound ring for nucleophilic aromatic substitution?
-
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the entire ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C4 or C2 positions, the negative charge of the resulting intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms through resonance. This stabilization of the intermediate lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1]
-
-
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
-
A2: For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
-
Q3: What role does a base typically play in these reactions?
-
A3: The role of the base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the hydrogen fluoride (HF) that is formed during the reaction.[1][4] For alcohol nucleophiles, a stronger base (e.g., NaH, KOtBu) is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
-
-
Q4: Can I perform these reactions in an aqueous or protic solvent?
-
A4: While polar aprotic solvents are generally preferred, some SNAr reactions can be performed in aqueous media, sometimes with the aid of phase-transfer catalysts or additives. However, protic solvents can solvate the nucleophile, reducing its reactivity, and may lead to competing solvolysis side reactions.[1] Careful optimization is required if using such solvent systems.
-
Data Presentation
The following tables present representative data on the influence of various reaction parameters on the substitution of this compound. Note: This data is illustrative and based on general principles of SNAr reactions on related compounds; actual results may vary.
Table 1: Influence of Solvent on Mono-substitution with Piperidine *
| Solvent | Temperature (°C) | Time (h) | Yield of C4-isomer (%) | Yield of C2-isomer (%) |
| Acetonitrile | 25 | 12 | 75 | 10 |
| THF | 25 | 12 | 70 | 8 |
| DMF | 25 | 4 | 85 | 5 |
| DMSO | 25 | 2 | 90 | <5 |
*Reaction Conditions: this compound (1.0 eq.), Piperidine (1.1 eq.), K2CO3 (1.5 eq.)
Table 2: Influence of Base on Mono-substitution with Benzyl Alcohol *
| Base | Temperature (°C) | Time (h) | Yield of C4-isomer (%) |
| K2CO3 | 80 | 24 | 40 |
| Cs2CO3 | 80 | 18 | 65 |
| NaH | 25 | 6 | 88 |
| KOtBu | 25 | 4 | 92 |
*Reaction Conditions: this compound (1.0 eq.), Benzyl Alcohol (1.1 eq.), Base (1.2 eq.), in anhydrous DMF.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 0.2-0.5 M).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Alkoxylation of this compound
-
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.1 eq.) and anhydrous THF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reactant Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Nucleophile Addition: Slowly add the prepared alkoxide solution to the solution of this compound at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
Purification techniques for 2,4,5-Trifluoropyrimidine derivatives
Welcome to the technical support center for the purification of 2,4,5-Trifluoropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My recrystallization attempt resulted in an oil or amorphous solid instead of crystals. What should I do?
Answer: Oiling out is a common issue with highly polar, fluorinated molecules due to their unique intermolecular interactions.[1] Here are several strategies to induce crystallization:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Reduce solvent polarity: If using a two-solvent system, try slowly adding a non-polar "anti-solvent" to the solution of your compound in a polar solvent until turbidity persists.
-
Try a different solvent system: The initial solvent may not be appropriate. A systematic solvent screening is recommended.
Question 2: After column chromatography, my product yield is very low. What are the potential causes and solutions?
Answer: Low recovery after column chromatography can stem from several factors. Below are common causes and troubleshooting steps.
-
Compound insolubility: The compound may be precipitating on the column, especially if the loading solvent is more polar than the mobile phase.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. Use a minimal amount of a stronger, less polar solvent to load the compound or consider a dry loading technique.
-
-
Irreversible binding to silica: Highly polar or functionalized pyrimidine derivatives can bind strongly to standard silica gel.
-
Solution: Consider using a different stationary phase. Fluorinated phases like Pentafluorophenyl (PFP) can offer different selectivity and improve recovery for fluorinated molecules.[2] Alternatively, you can deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine or acetic acid to the eluent.
-
-
Improper eluent polarity: The mobile phase may be too weak (polar) to elute your compound effectively.
-
Solution: Gradually increase the polarity of your eluent (gradient elution). If your compound is still not eluting, a stronger solvent system may be necessary.
-
Question 3: My purified product contains persistent impurities. How can I improve its purity?
Answer: Achieving high purity often requires a multi-step approach or optimization of a single technique.
-
Identify the impurity: If possible, characterize the impurity (e.g., via NMR or LC-MS). Knowing if it's a starting material, a regioisomer, or a byproduct can guide the purification strategy.[3]
-
Optimize chromatography:
-
Change the stationary phase: If using normal phase silica, consider a reversed-phase (e.g., C18) or a fluorinated phase column, as these offer different separation mechanisms.[2]
-
Adjust the mobile phase: Small changes to the solvent system, such as adding a different co-solvent or a modifier, can significantly alter selectivity.
-
-
Re-crystallize: A carefully chosen recrystallization can be highly effective at removing small amounts of impurities. Refer to the solvent selection table below.
-
Consider distillation: For liquid or low-melting point derivatives, fractional distillation under reduced pressure can be an effective method for separating compounds with different boiling points.[4][5]
Question 4: The fluorinated pyrimidine derivative appears to be degrading during purification. How can I prevent this?
Answer: Fluorinated pyrimidines can be susceptible to degradation, particularly nucleophilic substitution of the fluorine atoms, under certain conditions.
-
Avoid harsh conditions: Minimize exposure to strong acids, strong bases, and high temperatures. If heating is necessary for recrystallization, do so for the minimum time required.
-
Use neutral chromatography media: Standard silica gel can be slightly acidic. If degradation is suspected, use deactivated or neutral silica, or alternative media like alumina.
-
Workup carefully: During the reaction workup, ensure that any acidic or basic reagents are thoroughly quenched and washed out before concentrating the product. A wash with a saturated sodium bicarbonate solution followed by a brine wash is a common practice.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
The primary methods for purifying these derivatives are:
-
Column Chromatography: This is a versatile technique for separating complex mixtures. Normal phase (silica gel), reversed-phase (C18), and specialized fluorinated phases are commonly employed.[2][6]
-
Recrystallization: An effective method for purifying solid compounds, especially for removing small amounts of impurities.[1][4] Careful solvent selection is critical for success.
-
Distillation: Best suited for purifying thermally stable liquid derivatives, often performed under reduced pressure to lower the boiling point and prevent degradation.[4][5]
Q2: How do I select an appropriate solvent system for recrystallization?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A systematic approach is often best:
-
Test the solubility of your crude product in a range of solvents with varying polarities at room temperature.
-
For solvents where it is poorly soluble, heat the mixture to the solvent's boiling point to see if it dissolves.
-
If the compound dissolves when hot and precipitates upon cooling, you have found a potential single-solvent system.
-
If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
Q3: What type of column chromatography is best for separating fluorinated pyrimidines?
While standard silica gel chromatography is often the first choice, specialized fluorinated stationary phases can provide superior separation for fluorine-containing molecules.[2] These phases, such as Pentafluorophenyl (PFP), can engage in unique interactions (dipole-dipole, π-π) with the fluorinated ring system, leading to enhanced selectivity that is not achievable with standard C18 or silica columns.[2]
Data & Protocols
Quantitative Data Tables
Table 1: Solvent Selection Guide for Recrystallization of Fluorinated Pyrimidines
| Solvent Class | Example Solvents | Polarity Index | Typical Use Case & Notes |
| Non-Polar | Hexanes, Heptane | ~0.1 | Often used as an "anti-solvent" in a two-solvent system. Rarely dissolves pyrimidine derivatives on its own. |
| Low-Polarity | Toluene, Dichloromethane | ~2.4, ~3.1 | Can be effective for less functionalized derivatives. Good for dissolving compounds that may oil out in more polar solvents. |
| Ethereal | Diethyl Ether, MTBE | ~2.8, ~2.5 | Good intermediate polarity solvents. MTBE is often used in workups for extraction.[4] |
| Ester | Ethyl Acetate, Isopropyl Acetate | ~4.4 | A versatile and common solvent for both chromatography and recrystallization.[4] |
| Alcohol | Isopropanol, Ethanol | ~3.9, ~4.3 | Good for more polar derivatives. Can form hydrogen bonds, which may aid or hinder crystallization. |
| Highly Polar | Water, Methanol | ~10.2, ~5.1 | Water can be used for recrystallizing highly polar intermediates like uracil derivatives.[4] Methanol is a strong solvent. |
Table 2: Typical Column Chromatography Conditions
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) | Fluorinated Phase (PFP) |
| Stationary Phase | Silica Gel (SiO₂) | Silica bonded with C18 alkyl chains | Silica bonded with pentafluorophenyl groups[2] |
| Mobile Phase | Non-polar mixtures (e.g., Hexane/Ethyl Acetate) | Polar mixtures (e.g., Water/Acetonitrile or Water/Methanol) | Polar mixtures (e.g., Water/Acetonitrile) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Offers mixed-mode separation; elution order can vary.[2] |
| Best For | Separating isomers with different polar functional groups. | Separating compounds based on hydrophobicity. | High-resolution separation of positional isomers, halogenated compounds.[2] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid product. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General experimental workflow for purifying this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bia.si [bia.si]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,4,5-Trifluoropyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a halogen exchange (Halex) reaction. This typically involves the fluorination of a 2,4,5-trihalopyrimidine precursor, most commonly 2,4,5-trichloropyrimidine, using a metal fluoride salt like anhydrous potassium fluoride (KF) at elevated temperatures.[1]
Q2: What are the primary side products I should expect in this synthesis?
A2: The main side products arise from incomplete fluorination of the starting material. These are partially fluorinated pyrimidines where not all chlorine atoms have been substituted by fluorine. Additionally, if any moisture is present in the reaction, hydrolysis of the starting material or products can lead to the formation of hydroxy-substituted pyrimidines.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking aliquots from the reaction mixture (with caution, given the high temperatures and pressures that may be involved) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy. GC-MS will allow for the separation and identification of the different halogenated pyrimidines based on their mass-to-charge ratios. ¹⁹F NMR is particularly useful for observing the appearance of the desired trifluorinated product and the disappearance of the chlorinated starting material, as well as for identifying the various partially fluorinated intermediates.[2][3][4]
Q4: What are the critical parameters to control to minimize side product formation?
A4: Key parameters to control include:
-
Purity and Anhydrous Conditions: The purity of the 2,4,5-trichloropyrimidine and the strict use of anhydrous potassium fluoride and solvents are crucial to prevent hydrolysis side products.
-
Reaction Temperature and Time: The temperature needs to be high enough to drive the fluorination to completion, but excessive temperatures or prolonged reaction times can lead to decomposition. Optimal conditions often involve heating at around 300-400°C.[1]
-
Stoichiometry of Fluorinating Agent: A sufficient excess of the fluorinating agent (e.g., KF) is necessary to ensure complete conversion of the trichlorinated starting material.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Peaks in GC-MS
-
Symptom: The GC-MS analysis of the crude product shows a low percentage of the desired this compound and several other major peaks corresponding to partially fluorinated pyrimidines.
-
Potential Cause: Incomplete fluorination is the most likely cause. This can be due to insufficient reaction temperature, inadequate reaction time, or a non-optimal ratio of the fluorinating agent to the substrate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 20-30°C and monitor the reaction progress. Be cautious not to exceed the decomposition temperature of the product.
-
Extend Reaction Time: If increasing the temperature is not feasible, extend the reaction time and continue to monitor the disappearance of the starting material and intermediates.
-
Optimize Reagent Stoichiometry: Increase the molar excess of anhydrous potassium fluoride to drive the equilibrium towards the fully fluorinated product.
-
Ensure Proper Mixing: In a solid-liquid phase transfer reaction, efficient mixing is crucial for ensuring good contact between the reagents.
-
Issue 2: Presence of Unexpected Polar Impurities
-
Symptom: The presence of peaks in the chromatogram with retention times and mass spectra inconsistent with halogenated pyrimidines. These impurities may also cause issues during workup and purification.
-
Potential Cause: Hydrolysis of the pyrimidine ring due to the presence of water in the reaction mixture. The chloro- and fluoro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially at high temperatures.
-
Troubleshooting Steps:
-
Thoroughly Dry Reagents and Glassware: Ensure that the 2,4,5-trichloropyrimidine is pure and dry. Anhydrous potassium fluoride should be freshly dried before use. All glassware and reaction vessels must be rigorously dried.
-
Use Anhydrous Solvents: If a solvent is used, ensure it is of high purity and anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method | Origin |
| 2,4-dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.98 | GC-MS, ¹⁹F NMR | Incomplete Fluorination |
| 4,5-dichloro-2-fluoropyrimidine | C₄HCl₂FN₂ | 166.98 | GC-MS, ¹⁹F NMR | Incomplete Fluorination |
| 2-chloro-4,5-difluoropyrimidine | C₄HClF₂N₂ | 150.53 | GC-MS, ¹⁹F NMR | Incomplete Fluorination |
| 4-chloro-2,5-difluoropyrimidine | C₄HClF₂N₂ | 150.53 | GC-MS, ¹⁹F NMR | Incomplete Fluorination |
| 2,4-dihydroxy-5-fluoropyrimidine (5-Fluorouracil) | C₄H₃FN₂O₂ | 130.08 | LC-MS | Hydrolysis |
| 2-hydroxy-4-chloro-5-fluoropyrimidine | C₄H₂ClFN₂O | 148.53 | LC-MS | Hydrolysis |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the halogen exchange reaction of 2,4,5-trichloropyrimidine with potassium fluoride.
-
Materials:
-
2,4,5-Trichloropyrimidine
-
Anhydrous Potassium Fluoride (spray-dried, freshly dried under vacuum at 120°C for 24h before use)
-
High-pressure stainless steel reactor with a stirrer
-
-
Procedure:
-
In a dry glovebox, charge the stainless steel reactor with 2,4,5-trichloropyrimidine and anhydrous potassium fluoride (in a molar ratio of 1:3 to 1:5).
-
Seal the reactor and connect it to a control system for heating and stirring.
-
Heat the reactor to 300-400°C with vigorous stirring.[1]
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any residual pressure.
-
The product, being volatile, can be isolated from the solid inorganic salts by vacuum distillation.
-
Analytical Protocol: GC-MS Analysis of Reaction Mixture
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Carefully take an aliquot of the crude reaction product after distillation.
-
Dilute the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to the product and side products by comparing their mass spectra with library data and expected fragmentation patterns.
-
Quantify the relative amounts of each component based on their peak areas (assuming similar response factors for a semi-quantitative analysis).
-
Analytical Protocol: ¹⁹F NMR Analysis
-
Instrumentation:
-
NMR spectrometer with a fluorine probe.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
NMR Parameters:
-
Acquire a ¹⁹F NMR spectrum with proton decoupling.
-
The chemical shifts will be indicative of the different fluorine environments in the product and the partially fluorinated side products.
-
Mandatory Visualization
Caption: Reaction pathways for the formation of side products in this compound synthesis.
References
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4,5-Trifluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4,5-Trifluoropyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach to synthesizing this compound is through the halogen exchange (Halex) reaction of a corresponding polychlorinated pyrimidine precursor, most notably 2,4,5-Trichloropyrimidine. This multi-step process generally begins with a commercially available pyrimidine derivative, such as 5-chlorouracil.[1] The precursor undergoes chlorination, followed by fluorination to yield the final product.
Q2: What are the most critical factors affecting the yield in the fluorination step?
The fluorination step is often the most challenging and yield-determining stage. Key factors to control are:
-
Fluorinating Agent: The choice and quality of the fluorinating agent (e.g., KF, CsF, or other sources of fluoride ions) are crucial. Spray-dried potassium fluoride is often used to maximize the reactive surface area.
-
Reaction Temperature: Temperature control is paramount to balance reaction rate and selectivity, while minimizing side reactions.
-
Solvent System: High-boiling polar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are typically used to facilitate the dissolution of the fluoride salt and the organic substrate.
-
Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the fluorinating agent and lead to the formation of hydroxy-pyrimidine byproducts.[2] Therefore, anhydrous conditions are essential.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., quaternary ammonium salts) can significantly enhance the reaction rate and yield by improving the solubility and reactivity of the fluoride salt.
Q3: What are the common side reactions observed during the synthesis of this compound?
Common side reactions include:
-
Incomplete Fluorination: This results in a mixture of partially fluorinated chloropyrimidines, which can be difficult to separate from the desired product.
-
Hydrolysis: The presence of water can lead to the formation of hydroxy-pyrimidines, reducing the yield of the target compound.[2]
-
Over-fluorination or Rearrangement: Under harsh reaction conditions, undesired isomers or over-fluorinated products might form.
-
Polymerization/Decomposition: At elevated temperatures, pyrimidine derivatives can be prone to polymerization or decomposition, especially in the presence of impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Fluorination Step
| Potential Cause | Troubleshooting & Optimization |
| Inactive Fluorinating Agent | Ensure the fluorinating agent (e.g., KF) is finely powdered and thoroughly dried before use. Consider using spray-dried KF for higher reactivity. |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A lower temperature may lead to an incomplete reaction, while a higher temperature could cause decomposition. A temperature gradient study is recommended. |
| Insufficient Reaction Time | Monitor the reaction progress using analytical techniques like GC-MS or HPLC to ensure it goes to completion. |
| Poor Solubility of Reagents | Use an appropriate high-boiling polar aprotic solvent (e.g., sulfolane). The addition of a phase-transfer catalyst can improve the solubility of the fluoride salt. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Chlorination of Precursor | Ensure the preceding chlorination step is complete. Purify the chlorinated intermediate before proceeding to the fluorination step. |
| Partially Fluorinated Byproducts | Increase the equivalents of the fluorinating agent and prolong the reaction time. Optimize the temperature to drive the reaction to completion. |
| Hydrolyzed Impurities | Maintain strict anhydrous conditions throughout the reaction and work-up. Use dry solvents for extraction and purification.[2] |
| Residual Solvents or Catalysts | Optimize the purification process (e.g., distillation, recrystallization, or column chromatography) to effectively remove residual high-boiling solvents and catalysts. |
Experimental Protocols
Key Experiment: Fluorination of 2,4,5-Trichloropyrimidine
This protocol is a generalized procedure based on common practices for Halex reactions on chlorinated pyrimidines.
Materials:
-
2,4,5-Trichloropyrimidine
-
Spray-dried Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride (3-4 equivalents) and the phase-transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add anhydrous sulfolane to the flask.
-
Azeotropic Drying: Heat the mixture under a nitrogen stream to azeotropically remove any trace amounts of water.
-
Reactant Addition: Cool the mixture to the desired reaction temperature (e.g., 180-220 °C) and add 2,4,5-Trichloropyrimidine (1 equivalent) portion-wise under a positive pressure of nitrogen.
-
Reaction: Stir the reaction mixture vigorously at the optimized temperature for the required duration (typically several hours). Monitor the reaction progress by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., toluene) and filter to remove the inorganic salts.
-
Purification: The crude product in the organic filtrate can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Stability and storage conditions for 2,4,5-Trifluoropyrimidine
This technical support guide provides essential information on the stability and storage of 2,4,5-Trifluoropyrimidine, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How stable is this compound?
This compound is expected to be stable under the recommended storage conditions.[1][5] However, exposure to incompatible materials, excess heat, and moisture should be avoided to prevent degradation.
Q3: What materials are incompatible with this compound?
Based on information for analogous compounds, strong oxidizing agents and strong acids are incompatible with this compound and should be avoided.[1][6] Contact with these substances could lead to vigorous reactions and decomposition of the material.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of solid precipitates in the liquid. If the compound is expected to be a clear liquid, any cloudiness or discoloration may indicate impurity or degradation. For conclusive evidence of degradation, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to assess purity.
Q5: What are the hazardous decomposition products of this compound?
In the event of a fire or thermal decomposition, this compound may release hazardous substances. Based on related compounds, these can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored in a tightly sealed container in a cool, dry place, preferably in a freezer. Consider assessing the purity of the compound using an appropriate analytical method (e.g., GC, NMR). |
| Contamination of the reagent. | Use fresh, unopened stock if possible. Ensure that clean, dry laboratory equipment is used when handling the compound to prevent cross-contamination. | |
| Reagent has changed color | Exposure to air, light, or incompatible substances. | Discontinue use of the discolored reagent. Procure a fresh batch and ensure it is stored under an inert atmosphere and protected from light. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture and hydrolyzed. | Ensure the compound is stored in a desiccated environment or under inert gas. If moisture is suspected, it may be necessary to purify the compound before use. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Freezer storage recommended for long-term stability. A cool place is suitable for short-term storage. | [1][4] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [4] |
| Container | Keep container tightly closed. | [1][2][3] |
| Environment | Store in a dry and well-ventilated place. | [1][2][3] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | [1][6] |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
-
Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent).
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Temperature Program: Use a suitable temperature program to ensure good separation of the main peak from any potential impurities. An example program could be: initial temperature of 60°C held for 2 minutes, ramp up to 250°C at a rate of 10°C/min, and hold at 250°C for 5 minutes.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting failed reactions with 2,4,5-Trifluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is not working. What are the common causes?
A1: Failed SNAr reactions with this compound can often be attributed to several factors:
-
Inertness of the C5-Fluorine: The fluorine atom at the 5-position is generally resistant to displacement in nucleophilic aromatic substitution reactions.[1] Reactions are expected to occur selectively at the C2 and C4 positions.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the fluorine atoms at the activated C2 and C4 positions.
-
Reaction Conditions: Temperature, solvent, and base are critical. Many of these reactions require heating, and the choice of solvent can significantly impact the reaction rate and outcome.
-
Moisture: this compound can be susceptible to hydrolysis, leading to the formation of fluorinated hydroxypyrimidines as side products. Ensure anhydrous conditions if the desired reaction is not hydrolysis.
-
Poor Solubility: The substrate or reagents may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.
Q2: I am observing a mixture of products in my reaction with an amine. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the amination of this compound can be challenging. The C2 and C4 positions are both activated towards nucleophilic attack. Here are some strategies to improve selectivity:
-
Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over the other.
-
Nucleophile Structure: The steric bulk of the amine nucleophile can influence which position is favored. Less hindered amines may show different selectivity compared to bulkier amines.
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the C2 and C4 positions. It is recommended to screen a range of solvents (e.g., aprotic polar like DMF or acetonitrile, and less polar like THF or dioxane).
-
Catalysis: In some cases, specific catalysts can direct the substitution to a particular position, though this is less common for simple SNAr reactions.
Q3: My Suzuki coupling reaction with this compound is giving low yields. What can I do to optimize it?
A3: Low yields in Suzuki couplings with this compound are often due to catalyst deactivation, suboptimal reaction conditions, or side reactions. Consider the following:
-
Choice of Catalyst and Ligand: The palladium catalyst and phosphine ligand are crucial. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often effective.
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water can significantly impact the reaction. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent oxidation of the palladium catalyst.
-
Hydrolysis of Boronic Acid: Boronic acids can be prone to decomposition. Ensure the quality of the boronic acid and consider using boronate esters, which can be more stable.
Q4: Can I perform a Buchwald-Hartwig amination with this compound?
A4: Yes, a Buchwald-Hartwig amination should be feasible. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds. For successful coupling with this compound, pay close attention to:
-
Catalyst System: A well-chosen palladium precursor and ligand are essential. Systems like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) are common starting points.
-
Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or LiHMDS.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Insufficient temperature. 2. Base is not strong enough. 3. Amine is not nucleophilic enough. 4. Poor solubility of starting materials. | 1. Gradually increase the reaction temperature. 2. Use a stronger, non-nucleophilic base (e.g., DBU, DIPEA). 3. Consider using a more nucleophilic amine or activating the current one. 4. Screen different solvents to improve solubility (e.g., DMF, DMSO, NMP). |
| Formation of Multiple Products (Regioisomers) | 1. Similar reactivity of C2 and C4 positions. 2. Reaction temperature is too high. | 1. Screen different solvents to influence regioselectivity. 2. Lower the reaction temperature. 3. Modify the steric or electronic properties of the amine nucleophile. |
| Presence of Hydroxylated Byproducts | 1. Water present in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere. |
Suzuki Coupling
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Decomposition of boronic acid. | 1. Screen different palladium catalysts and phosphine ligands. Ensure proper degassing. 2. Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene). 3. Increase the reaction temperature. 4. Use fresh boronic acid or a more stable boronate ester. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base is too strong. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient catalytic cycle. | 1. Ensure thorough degassing of the reaction mixture. 2. Adjust the catalyst, ligand, and other reaction parameters. |
Experimental Protocols
General Procedure for SNAr with an Amine
A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) is treated with the amine nucleophile (1.0-1.2 eq.) and a base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq.). The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
A specific example involves the reaction of 1,4-phenylenedimethanamine (10 mmol) with this compound (22 mmol) to yield the corresponding dipyrimidine amine product.[2]
General Procedure for Suzuki Coupling
To a degassed mixture of this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane/water 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is added. The reaction mixture is heated under an inert atmosphere at a suitable temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizations
References
Technical Support Center: Scalable Synthesis of 2,4,5-Trifluoropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4,5-Trifluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
While direct synthesis routes for this compound are not extensively detailed in public literature, analogous syntheses of halogenated pyrimidines often start from readily available pyrimidine precursors. A common precursor for similar compounds is uracil or 5-substituted uracils.[1][2] For instance, the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine often commences with uracil.[1]
Q2: What are the key challenges in scaling up the synthesis of fluorinated pyrimidines?
Scaling up the synthesis of fluorinated pyrimidines like this compound presents several challenges:
-
Exothermic Reactions: Halogenation and fluorination reactions can be highly exothermic, posing significant safety risks and difficulties in temperature control on a large scale.[1]
-
Hazardous Reagents: The use of corrosive and hazardous reagents such as phosphorus oxychloride (POCl₃) and strong fluorinating agents is common, requiring specialized handling and equipment for industrial-scale production.
-
Byproduct Formation: The formation of impurities and regioisomeric byproducts can occur, complicating the purification process and reducing the overall yield.[1]
-
Reaction Condition Control: Precise control of reaction parameters such as temperature, pressure, and stoichiometry is crucial to ensure high yield and purity, which can be more challenging to maintain in large reactors.
-
Waste Management: The generation of significant amounts of acidic and organic waste is a major environmental and cost consideration in large-scale synthesis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, GC).- Ensure starting materials are pure and dry.- Optimize reaction time and temperature. |
| Side reactions or byproduct formation | - Adjust stoichiometry of reagents.- Investigate the effect of different solvents.- Consider a multi-step synthesis to isolate intermediates and minimize side reactions. | |
| Catalyst deactivation | - If using a catalyst, ensure it is active and not poisoned.- Consider catalyst regeneration or using a fresh batch. | |
| Poor Selectivity / Impurity Formation | Suboptimal reaction conditions | - Fine-tune the reaction temperature; lower temperatures may improve selectivity.- Control the rate of addition of reactive reagents to minimize localized high concentrations. |
| Presence of water or other impurities in starting materials | - Use anhydrous solvents and reagents.- Purify starting materials before use. | |
| Runaway Reaction / Poor Temperature Control | Highly exothermic reaction | - Improve heat dissipation by using a reactor with a higher surface area-to-volume ratio.- Implement a semi-batch or continuous flow process for better temperature management.- Dilute the reaction mixture. |
| Difficult Product Isolation and Purification | Formation of closely related impurities | - Develop a robust purification method (e.g., fractional distillation, preparative chromatography, recrystallization).- Characterize impurities to understand their formation and devise strategies to prevent them. |
| Product instability | - Investigate the stability of the product under different conditions (temperature, pH) to determine optimal work-up and storage conditions. |
Experimental Protocols
Hypothetical Two-Step Synthesis of a Halogenated Pyrimidine
Step 1: Chlorination of a Uracil Derivative
-
Charging the Reactor: In a suitable glass-lined reactor, charge phosphorus oxychloride (POCl₃).
-
Addition of Starting Material: Slowly add the starting uracil derivative to the POCl₃ under inert atmosphere (e.g., nitrogen) with constant stirring. The addition should be controlled to manage the initial exotherm.
-
Heating: Gradually heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC or GC.
-
Quenching: After completion, cool the reaction mixture and carefully quench it by slowly adding it to ice-water. This step is highly exothermic and requires careful control.
-
Extraction and Isolation: Extract the chlorinated pyrimidine intermediate with a suitable organic solvent. Wash the organic layer, dry it over a desiccant, and concentrate it under reduced pressure to obtain the crude product.
Step 2: Fluorination of the Chlorinated Intermediate
-
Charging the Reactor: In a pressure-rated reactor equipped with a robust cooling system, charge the chlorinated pyrimidine intermediate and a suitable fluorinating agent (e.g., spray-dried potassium fluoride) in an appropriate solvent.
-
Heating: Heat the mixture to the desired temperature. The reaction may be performed under pressure.
-
Monitoring: Monitor the progress of the fluorination reaction by GC or HPLC.
-
Work-up: Upon completion, cool the reactor, filter off any inorganic salts, and carefully remove the solvent.
-
Purification: Purify the crude this compound by fractional distillation or other suitable techniques to achieve the desired purity.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis challenges.
References
Removal of impurities from 2,4,5-Trifluoropyrimidine reactions
Technical Support Center: 2,4,5-Trifluoropyrimidine Reactions
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to impurity removal during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, which often starts from 2,4,5-Trichloropyrimidine, several types of impurities can arise. The most common include:
-
Unreacted Starting Material: Residual 2,4,5-Trichloropyrimidine is a common impurity if the fluorination reaction does not go to completion.[1][2]
-
Partially Fluorinated Intermediates: Incomplete substitution of chlorine with fluorine can result in various chlorofluoropyrimidine isomers.
-
Hydrolysis Byproducts: this compound can undergo hydrolysis to form 5-Fluorouracil, particularly if moisture is present in the reaction.[3]
-
Solvent and Reagent Residues: Residual solvents (e.g., tetramethylene sulfone) or excess fluorinating agents (e.g., potassium fluoride) may be present.[4]
Q2: My analytical data (GC/MS, NMR) shows the presence of the starting material, 2,4,5-Trichloropyrimidine. How can I remove it?
A2: The presence of residual starting material indicates an incomplete reaction. To address this, you can:
-
Optimize Reaction Conditions: Increase the reaction time, temperature, or the molar ratio of the fluorinating agent (e.g., potassium fluoride) to drive the reaction to completion.[4]
-
Purification: Fractional distillation is often effective due to the difference in boiling points between the trichloro- and trifluoro-pyrimidine species. 2,4,5-Trichloropyrimidine has a boiling point of approximately 258.5°C, which will differ from the desired trifluorinated product.[5]
Q3: I've detected a highly polar impurity in my product mixture. What is its likely identity and how can I eliminate it?
A3: A highly polar impurity is often a result of hydrolysis. The most probable identity is 5-Fluorouracil , formed by the reaction of this compound with water.[3] To remove it:
-
Aqueous Wash: Perform an aqueous extraction. 5-Fluorouracil has some solubility in water, while this compound is not miscible with water.[3][6]
-
Column Chromatography: Utilize silica gel column chromatography. The high polarity of 5-Fluorouracil will cause it to have a strong affinity for the silica, allowing for effective separation from the less polar desired product.
Q4: What is the recommended general procedure for purifying crude this compound?
A4: A multi-step purification workflow is recommended for achieving high purity. The general procedure involves removing inorganic salts, followed by separation based on physical properties. A typical workflow would be:
-
Filtration: After the reaction, filter the mixture to remove inorganic salts like potassium chloride.[4]
-
Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities.
-
Distillation: Use fractional distillation under vacuum to separate the desired product from starting materials and other volatile impurities.[4]
-
Chromatography (Optional): For very high purity requirements, column chromatography can be employed as a final polishing step.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the purification of this compound.
Problem: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Confirm reaction completion via TLC or GC. If incomplete, optimize reaction conditions (e.g., extend reaction time, increase temperature, or use a higher molar equivalent of the fluorinating agent).[4] |
| Product Loss During Extraction | Minimize the number of extraction steps. Ensure the correct organic solvent is used to maximize partitioning of the product. |
| Suboptimal Distillation | Ensure the distillation apparatus is efficient. Use vacuum distillation to lower the boiling point and prevent thermal degradation. |
| Hydrolysis of Product | Ensure all reagents and solvents are anhydrous to prevent the formation of 5-Fluorouracil, which reduces the yield of the desired product.[3] |
Problem: Product Purity is Below Target Specification (>98%)
| Impurity Type | Identification Method | Recommended Purification Protocol |
| Starting Material (2,4,5-Trichloropyrimidine) | GC/MS, ¹H NMR | Optimize reaction for full conversion. If present in the final product, perform fractional vacuum distillation. |
| Partially Fluorinated Intermediates | GC/MS, ¹⁹F NMR | Fractional vacuum distillation is the primary method. For isomers with close boiling points, preparative GC or HPLC may be necessary. |
| 5-Fluorouracil (Hydrolysis Product) | HPLC, LC/MS | Perform an aqueous wash of the organic layer. Utilize silica gel column chromatography for complete removal.[3] |
| Residual Solvent | ¹H NMR, GC | Remove under high vacuum. If the solvent has a high boiling point (e.g., tetramethylene sulfone), distillation is required.[4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the fluorination of a trichloropyrimidine precursor.
-
Reaction Setup: In a dry reactor equipped with a mechanical stirrer and a reflux condenser, add 2,4,6-trichloropyrimidine and a suitable solvent like tetramethylene sulfone.[4]
-
Reagent Addition: Add at least an equivalent amount of anhydrous potassium fluoride.[4]
-
Reaction: Heat the mixture to a temperature range of 115-160°C and maintain for several hours until the reaction is complete (monitor by GC).[4]
-
Workup: Cool the reaction mixture and remove the inorganic salts by filtration.
-
Isolation: Isolate the crude this compound from the solvent, typically by distillation.[4]
Visual Guides
Caption: General experimental workflow from synthesis to purification.
Caption: A decision tree for troubleshooting common impurities.
Caption: Desired reaction pathway and potential side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 3. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 4. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
Impact of solvent and base selection on 2,4,5-Trifluoropyrimidine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-trifluoropyrimidine. The information provided is designed to address specific issues encountered during nucleophilic aromatic substitution (SNAr) reactions, with a focus on the impact of solvent and base selection on reactivity and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?
A1: The regioselectivity of nucleophilic substitution on this compound is primarily governed by a combination of electronic and steric effects. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms strongly activate the C2, C4, and C6 positions towards nucleophilic attack. In the case of this compound, the C2 and C4 positions are the most activated. The fluorine atom at the C5 position has a less pronounced electronic effect on the adjacent carbons for nucleophilic attack. Generally, the C4 position is the most electrophilic, followed by the C2 position. However, the choice of nucleophile, solvent, and base can significantly influence the final product distribution.
Q2: Why is fluorine a good leaving group in this SNAr reaction, while it's a poor leaving group in SN2 reactions?
A2: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate (Meisenheimer complex). Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization accelerates the formation of the Meisenheimer complex, making fluoride a good leaving group in this context. In contrast, in an SN2 reaction, the rate-determining step involves the simultaneous formation of the new bond and breaking of the carbon-leaving group bond. Here, the strength of the carbon-leaving group bond is a major factor, and the very strong carbon-fluorine bond makes fluoride a poor leaving group.
Q3: How does the choice of solvent affect the reaction rate and selectivity?
A3: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally preferred. These solvents can solvate the cation of the base (if a salt is used) and the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Protic solvents, such as alcohols, can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction. However, in some cases, the use of an alcohol as a solvent can also serve as the nucleophile (solvolysis), leading to the formation of alkoxy-substituted pyrimidines. The solvent can also influence the regioselectivity by differential solvation of the transition states leading to different isomers.
Q4: What is the role of the base in these reactions?
A4: The base in these reactions serves two primary purposes. First, if the nucleophile is a neutral species like an amine or an alcohol, the base is required to deprotonate it and generate a more potent anionic nucleophile (e.g., an amide or an alkoxide). Second, the base neutralizes the hydrogen fluoride (HF) that is eliminated during the reaction, driving the reaction to completion. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used when the nucleophile is an alcohol. For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed to scavenge the generated acid. The strength and steric bulk of the base can also influence the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated nucleophile | - For alcohol or thiol nucleophiles, ensure a strong enough base (e.g., NaH, KOtBu) is used to generate the corresponding alkoxide or thiolate. - For amine nucleophiles, consider that primary amines are generally more reactive than secondary amines due to less steric hindrance. |
| Inappropriate solvent | - Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance reaction rates. - Ensure the solvent is anhydrous, as water can deactivate strong bases and hydrolyze the starting material. |
| Reaction temperature too low | - Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. Many SNAr reactions on fluoropyrimidines require elevated temperatures (60-120 °C). |
| Poor leaving group ability at the target position | - While fluorine is generally a good leaving group in SNAr, the reactivity of each position can be influenced by the other substituents. Forcing conditions (higher temperature, stronger base) might be necessary. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Competitive attack at C2 and C4 positions | - The electronic and steric nature of the nucleophile can influence regioselectivity. Bulky nucleophiles may favor attack at the less sterically hindered position. - Lowering the reaction temperature can sometimes improve selectivity. - The choice of base can also play a role. Experiment with different inorganic (e.g., K2CO3, Cs2CO3) or organic (e.g., DBU, DIPEA) bases. |
| Di- or tri-substitution | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) to favor monosubstitution. - Add the nucleophile slowly to the reaction mixture to maintain a low concentration. - Lowering the reaction temperature can also help to control the extent of substitution. |
| Reaction with the solvent (solvolysis) | - If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the desired nucleophile. Switch to a non-nucleophilic, polar aprotic solvent (e.g., DMF, DMSO). |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the pyrimidine ring | - This can occur under strongly basic conditions, especially at high temperatures. Use milder bases or protect sensitive functional groups. Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to exclude moisture. |
| Side reactions with the solvent | - Some solvents can react with strong bases or the starting material at elevated temperatures. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile. Use a more stable solvent if this is suspected. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution of chloro- and fluoro-substituted pyrimidines, which can serve as a guide for experiments with this compound. Note: Specific yield and regioselectivity for this compound will be highly dependent on the specific nucleophile, base, and solvent used.
Table 1: Regioselectivity in the Amination of Polychloropyrimidines
| Substrate | Nucleophile | Base | Solvent | Major Product | Reference |
| 2,4-Dichloropyrimidine | Secondary Amine | LiHMDS | Toluene | 4-amino-2-chloropyrimidine | [1] |
| 2,4-Dichloropyrimidine | Aromatic Amine | K2CO3 | DMAc | 4-amino-2-chloropyrimidine | [1] |
| 2,4,6-Trichloropyrimidine | Aniline | None | Ethanol | 2,6-dichloro-4-anilinopyrimidine | [1] |
Table 2: Impact of Solvent on SNAr Reactions of Halogenated Aromatics
| Solvent Type | General Effect on SNAr Reactions | Examples |
| Polar Aprotic | Accelerates reaction rate by stabilizing the Meisenheimer complex. | DMF, DMSO, Acetonitrile, NMP |
| Polar Protic | Can slow down the reaction by solvating the nucleophile, reducing its reactivity. | Water, Methanol, Ethanol |
| Nonpolar | Generally poor solvents for SNAr reactions due to low solubility of reactants and intermediates. | Toluene, Hexane |
Experimental Protocols
General Procedure for the Amination of this compound
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. The optimal conditions may vary depending on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 eq.) to the solution.
-
Add triethylamine (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Logical Relationship: Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of SNAr on this compound.
Experimental Workflow: General Amination Protocol
Caption: A typical experimental workflow for the amination of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,5-Trifluoropyrimidine and 2,4,6-Trifluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two important fluorinated pyrimidine isomers: 2,4,5-Trifluoropyrimidine and 2,4,6-Trifluoropyrimidine. Understanding the distinct reactivity patterns of these molecules is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and other functional materials. This document summarizes key experimental findings and provides detailed protocols for representative reactions.
Introduction
Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry. The introduction of fluorine atoms into the pyrimidine ring significantly alters its electronic properties, enhancing its susceptibility to nucleophilic attack and often conferring desirable pharmacological properties such as increased metabolic stability and binding affinity to biological targets. Both this compound and 2,4,6-Trifluoropyrimidine serve as versatile precursors for the synthesis of a wide range of substituted pyrimidines. However, the arrangement of the fluorine atoms on the pyrimidine ring dictates the regioselectivity and overall reactivity of these isomers in nucleophilic aromatic substitution (SNAr) reactions.
Structural and Electronic Properties
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The additional electron-withdrawing fluorine atoms further deplete the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
This compound: In this isomer, the fluorine atoms are located at positions that are all electronically activated by the ring nitrogens. The C2 and C4 positions are particularly activated due to their ortho and para relationship to the ring nitrogens. The C5 position, while influenced by the adjacent fluorine and nitrogen atoms, is generally considered less electrophilic.
2,4,6-Trifluoropyrimidine: This symmetrical isomer has fluorine atoms at the C2, C4, and C6 positions. All three positions are highly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogens.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for both isomers is nucleophilic aromatic substitution, where a nucleophile replaces a fluorine atom on the pyrimidine ring. The regioselectivity of this reaction is a key consideration for synthetic chemists.
Regioselectivity
2,4,6-Trifluoropyrimidine: Experimental evidence shows that nucleophilic attack on 2,4,6-trifluoropyrimidine preferentially occurs at the C4 (and equivalent C6) position over the C2 position. For instance, the reaction with ammonia yields a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine in a 4:1 ratio.[1] This preference for the C4/C6 positions is a general trend observed in the SNAr reactions of 2,4,6-trihalopyrimidines and can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4/C6 positions.
This compound: Direct comparative experimental data for the reaction of this compound with amines is limited. However, based on the established principles of SNAr on pyrimidines and data from related compounds, a clear order of reactivity can be predicted. The C4 position is expected to be the most reactive site for nucleophilic attack, followed by the C2 position. The fluorine atom at the C5 position is known to be significantly less susceptible to nucleophilic displacement.[2] This is supported by the hydrolysis of this compound to 5-fluorouracil, where the nucleophile (water or hydroxide) attacks the C2 and C4 positions, leaving the C5-fluorine intact.[2]
Data Summary
| Feature | This compound | 2,4,6-Trifluoropyrimidine |
| Most Reactive Sites | C4 > C2 >> C5 | C4/C6 > C2 |
| Regioselectivity with Amines | Preferential substitution at C4, followed by C2. The C5-F is generally unreactive. | Forms a mixture of C4/C6 and C2 substituted products. With ammonia, the ratio of 4-amino to 2-amino product is approximately 4:1.[1] |
| Key Reactions | Hydrolysis to 5-fluorouracil.[2] | Sequential SNAr with various nucleophiles. |
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions on trifluoropyrimidines.
Protocol 1: General Procedure for Nucleophilic Substitution on 2,4,6-Trifluoropyrimidine with an Amine
This protocol is adapted from a procedure for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine and is generally applicable for the reaction of amines with 2,4,6-trifluoropyrimidine.
Materials:
-
2,4,6-Trifluoropyrimidine
-
Amine nucleophile (e.g., ammonia, primary or secondary amine)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine nucleophile (1.0-1.2 eq) to the stirred solution.
-
Add DIPEA (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.
Protocol 2: Hydrolysis of this compound to 5-Fluorouracil
This protocol is based on the information provided in U.S. Patent 4,299,961A.[2]
Materials:
-
This compound
-
Water
-
Optional: A basic hydrolysis catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Optional: An inert, water-stable cosolvent (e.g., tetrahydrofuran (THF), dioxane, or DMF)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine this compound (1.0 eq) with at least 2.0 equivalents of water.
-
For a faster reaction, add a basic catalyst such as sodium hydroxide (at least 2.0 eq).
-
The use of a cosolvent like THF can improve the miscibility of the reactants and increase the reaction rate.
-
Heat the reaction mixture to a temperature between 2 °C and 100 °C. For slower reactions without a catalyst, heating under reflux is recommended.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR) until the starting material is consumed.
-
Upon completion, the 5-fluorouracil product can be isolated using standard workup and purification procedures, such as crystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Regioselectivity in SNAr reactions.
Caption: General experimental workflow for SNAr.
Conclusion
References
C-F vs. C-Cl Bond Reactivity in Pyrimidines: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the reactivity of carbon-fluorine versus carbon-chlorine bonds in pyrimidine scaffolds, crucial for the strategic design of covalent inhibitors and other targeted therapeutics.
In the landscape of modern drug discovery, the pyrimidine core is a ubiquitous scaffold. Its derivatives are integral to a vast array of therapeutics, from anticancer agents to antivirals. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry. A key consideration in this process is the choice of halogen substituent, typically fluorine or chlorine, as a leaving group. This decision profoundly impacts reaction kinetics, yields, and the overall synthetic strategy. This guide provides a comprehensive comparison of C-F and C-Cl bond reactivity in pyrimidines, supported by experimental data and detailed protocols, to inform the rational design of novel drug candidates.
The "Element Effect": Fluorine's Unexpected Reactivity
Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in nucleophilic aromatic substitution, the reactivity of halogens is often inverted, following the general trend F > Cl > Br > I. This phenomenon, known as the "element effect," is particularly pronounced in electron-deficient aromatic systems like pyrimidines.
The enhanced reactivity of the C-F bond in SNAr reactions is not due to the bond strength (the C-F bond is significantly stronger than the C-Cl bond), but rather to the rate-determining step of the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
The formation of this intermediate is the slow, rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and thus more susceptible to attack by a nucleophile. This increased electrophilicity accelerates the formation of the Meisenheimer complex, leading to a faster overall reaction rate compared to its chloro-analogue.
Quantitative Comparison of Reactivity
While the qualitative trend of F > Cl in pyrimidine SNAr is well-established, obtaining direct quantitative comparisons under identical conditions from the literature can be challenging. However, studies on analogous heterocyclic systems and specific examples with pyrimidines provide a clear illustration of this principle.
For instance, in a study comparing the reactivity of 2-halopyridines with sodium ethoxide in ethanol, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine. While this is for a pyridine system, the underlying electronic principles are directly applicable to pyrimidines. For pyrimidines themselves, it is generally accepted that a C-F bond at an activated position (such as C2, C4, or C6) will be significantly more reactive towards nucleophilic displacement than a C-Cl bond at the same position.
Below is a summary of expected relative reactivity and data for 2-chloropyrimidine with various nucleophiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Fluoropyrimidine | Piperidine | Ethanol | 50 | Significantly higher than 2-chloropyrimidine | >> 1 |
| 2-Chloropyrimidine | Piperidine | Ethanol | 50 | 1.8 x 10⁻⁵ | 1 |
| 2-Chloropyrimidine | Dimethylamine | Ethanol | 50 | 2.5 x 10⁻⁵ | 1.39 |
| 2-Chloropyrimidine | Methylamine | Ethanol | 50 | 1.1 x 10⁻⁵ | 0.61 |
| 2-Chloropyrimidine | Diethylamine | Ethanol | 50 | 0.4 x 10⁻⁵ | 0.22 |
Note: The rate constant for 2-fluoropyrimidine with piperidine is not explicitly available in the searched literature but is expected to be substantially greater based on the established principles of SNAr reactivity.
Experimental Protocols
The following are general experimental protocols for conducting nucleophilic aromatic substitution on chloro- and fluoropyrimidines. These should be optimized for specific substrates and nucleophiles.
General Protocol for Amination of a Halogenated Pyrimidine
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine or 2-fluoropyrimidine) (1.0 eq.)
-
Amine nucleophile (1.0 - 1.2 eq.)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the halogenated pyrimidine, the amine nucleophile, and the anhydrous solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C, and will likely be milder for the fluoropyrimidine).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Reaction Pathway and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Comparative Biological Activity of 2,4,5-Trifluoropyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 2,4,5-trisubstituted pyrimidine scaffold represents a privileged core structure in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms and various functional groups onto the pyrimidine ring has led to the discovery of potent inhibitors of key biological targets, paving the way for new treatments in oncology, virology, and beyond. This guide provides a comparative analysis of the biological activities of 2,4,5-trifluoropyrimidine analogs and related derivatives, supported by experimental data and detailed methodologies.
The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile scaffold for drug design. The introduction of fluorine, a small and highly electronegative atom, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] This has spurred extensive research into fluorinated pyrimidine analogs, particularly those with substitutions at the 2, 4, and 5 positions, which have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This guide focuses on the structure-activity relationships (SAR) of these compounds, presenting a comparative overview of their performance against various biological targets.
Anticancer Activity: Targeting Kinases and Cell Proliferation
A significant body of research has focused on the development of 2,4,5-trisubstituted pyrimidine derivatives as potent anticancer agents, particularly as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.
Cyclin-Dependent Kinase (CDK) Inhibitors
A series of 2,4,5-trisubstituted pyrimidines have been synthesized and shown to exhibit potent inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2] The general structure-activity relationship for these compounds indicates that the nature of the substituents at the 2, 4, and 5-positions is critical for their inhibitory activity and selectivity.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | CDK9 IC50 (nM) | Antiproliferative Activity (GI50, µM) - MCF-7 |
| 9s | Aniline | Amino | Phenyl | 10 | 0.5 |
| Analog A | Substituted Aniline | Amino | Substituted Phenyl | Varies | Varies |
| Analog B | Aniline | Modified Amino | Phenyl | Varies | Varies |
Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.
The compound 9s , for instance, has demonstrated appreciable selectivity for CDK9 and has been shown to induce apoptosis in cancer cells by reducing the levels of the anti-apoptotic protein Mcl-1.[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold have also been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in cancer cell proliferation and migration.[3] Acquired resistance to FGFR inhibitors, often through mutations in the gatekeeper residue, is a significant clinical challenge. Research has focused on developing irreversible inhibitors that can overcome this resistance.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | FGFR1 V561M IC50 (nM) | H1581 Xenograft Model |
| 12l | Acrylamide-containing aniline | Amino | Phenyl | Potent Inhibition | Robust anti-tumor activity |
| Analog C | Modified aniline | Amino | Phenyl | Varies | Varies |
| Analog D | Aniline | Modified Amino | Substituted Phenyl | Varies | Varies |
Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.
Compound 12l emerged as a promising candidate, demonstrating potent inhibition of FGFR1-3 gatekeeper mutations in vitro and robust anti-tumor activity in xenograft models with minimal toxicity.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]
| Compound ID | R2-Substituent | R4-Substituent | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9u | (4-(3-(3-fluorophenyl)acrylamido)phenyl)amino | (3-(N-methylthiophene-2-carboxamido))amino | 0.091 | 0.35 | 3.24 | 5.12 |
| Analog E | Substituted anilino | Substituted amino | Varies | Varies | Varies | Varies |
| Analog F | Substituted anilino | Substituted amino | Varies | Varies | Varies | Varies |
Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.
Compound 9u exhibited excellent antitumor activities, inducing early apoptosis of A549 cells and arresting the cell cycle in the G2/M phase.[4]
Antiviral Activity: Targeting Viral Replication
Fluorinated pyrimidine nucleosides have a long history as effective antiviral agents.[5] The incorporation of fluorine into the sugar moiety or the pyrimidine base can significantly enhance the antiviral potency and metabolic stability of these compounds.[1][5]
Anti-HIV-1 Activity
2,4,5-Trisubstituted pyrimidines have been rationally designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] These compounds have shown high efficacy against both wild-type and resistant strains of the virus.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | HIV-1 WT EC50 (nM) | HIV-1 RES056 EC50 (nM) |
| 16c | 4-hydroxy-3,5-dimethylbenzonitrile | Piperidine-substituted benzyl | 4-pyridyl | Potent | Potent |
| Analog G | Modified benzonitrile | Piperidine-substituted benzyl | Thienyl | Varies | Varies |
| Analog H | 4-hydroxy-3,5-dimethylbenzonitrile | Modified benzyl | Furyl | Varies | Varies |
Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.
Structural modifications of a lead compound led to the identification of 16c , which demonstrated highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine.[6]
Broad-Spectrum Antiviral Potential
The introduction of fluorine at various positions of the nucleoside sugar ring has led to analogs with activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), hepatitis B virus (HBV), and cytomegalovirus (CMV).[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Kinase activity is measured using a fluorescence-based assay. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate. After the reaction, a detection reagent is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of ADP formed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antiviral Assay (MTT-based)
Host cells are seeded in 96-well plates and infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period that allows for viral replication and cytopathic effect (CPE) development, the cell viability is assessed using the MTT assay as described above. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound analogs and their derivatives is often attributed to their ability to interfere with specific signaling pathways that are dysregulated in diseases like cancer.
CDK Inhibition and Cell Cycle Arrest
FGFR Signaling Inhibition
Experimental Workflow for Analog Synthesis and Evaluation
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming 2,4,5-Trifluoropyrimidine Product Formation
The successful synthesis of 2,4,5-Trifluoropyrimidine, a critical intermediate in pharmaceutical and agrochemical development, necessitates robust analytical methods for product confirmation, purity assessment, and quantitative analysis. This guide provides a detailed comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method's principles, experimental protocols, and performance metrics are discussed to assist researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like fluorinated pyrimidines. It is particularly valued for its high resolution, sensitivity, and reproducibility in determining product purity and identifying impurities.
Experimental Protocol: Reversed-Phase HPLC
A common approach for analyzing pyrimidine derivatives is reversed-phase HPLC.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Chromatograph: A standard HPLC system equipped with a UV detector.
-
Column: C18 silica gel column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid to improve peak shape.[2] A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically in the 254-270 nm range).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The retention time of the major peak is used for qualitative identification by comparison with a reference standard.
-
The peak area is used for quantification against a calibration curve. Purity is assessed by calculating the area percentage of the main product peak relative to the total area of all peaks.
-
Performance Comparison: HPLC vs. Alternatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Quantitative analysis, Purity determination | Qualitative identification, Impurity profiling | Structural elucidation, Confirmation of identity | Functional group identification |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low (mg range) |
| Quantitative Capability | Excellent | Good (with internal standards) | Good (with internal standards) | Poor to Semi-quantitative |
| Sample Throughput | High | Medium | Low | High |
| Structural Information | Minimal (Retention Time) | High (Mass Spectrum Fragmentation) | Definitive (Chemical Environment) | Moderate (Functional Groups) |
| Precision (RSD%) | < 2% | < 5% | < 1% (Quantitative NMR) | N/A |
| Accuracy (Recovery%) | 98-102% | 95-105% | 99-101% (Quantitative NMR) | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying volatile compounds and provides definitive structural information through mass fragmentation patterns, making it excellent for confirming product identity and detecting volatile impurities.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.
-
Ensure the sample is completely dissolved. An internal standard may be added for precise quantification.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5]
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[4]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
The retention time from the GC provides one level of identification.
-
The mass spectrum of the eluting peak is compared to known spectral libraries (e.g., NIST) or the theoretical mass and isotopic pattern of this compound (C₄HF₃N₂). The molecular ion peak and characteristic fragmentation pattern confirm the structure.
-
Workflow for Chromatographic Analysis (HPLC & GC-MS)
Caption: General workflow for chromatographic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is highly specific and sensitive to the electronic environment of the fluorine atoms, providing a unique fingerprint for the target molecule.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane for ¹H and ¹³C NMR) if precise chemical shift referencing is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. The single proton on the pyrimidine ring will show complex splitting due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum. This is the key experiment. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and the proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The four carbon atoms of the pyrimidine ring will show distinct signals, with C-F couplings providing further structural confirmation.
-
-
-
Data Analysis:
-
Analyze chemical shifts (δ), coupling constants (J), and integration values.
-
For this compound, expect one signal in the ¹H NMR spectrum and three distinct signals in the ¹⁹F NMR spectrum. The splitting patterns (J-coupling) between H-F and F-F will be characteristic and confirm the substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, FTIR can quickly confirm the presence of the pyrimidine ring and the carbon-fluorine bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid product directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Liquid/Solution: Place a drop of the sample (if liquid) or a solution of the sample between two salt plates (e.g., NaCl).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum first, followed by the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands. Key expected vibrations for this compound include:
-
C=C and C=N stretching: Aromatic ring vibrations typically appear in the 1500–1600 cm⁻¹ region.[7]
-
C-F stretching: Strong absorption bands are expected in the 1000–1300 cm⁻¹ region, characteristic of fluoroaromatic compounds.
-
C-H stretching/bending: Vibrations related to the single aromatic proton will also be present.
-
-
Workflow for Spectroscopic Analysis (NMR & FTIR)
Caption: General workflow for spectroscopic analysis of this compound.
Conclusion and Recommendations
The choice of analytical method for confirming this compound formation depends on the specific goal of the analysis.
-
For definitive structural confirmation: NMR spectroscopy , particularly with the inclusion of ¹⁹F NMR, is the gold standard.
-
For quantitative analysis and purity assessment in routine quality control: HPLC is the most suitable method due to its high precision, accuracy, and throughput.
-
For identifying volatile byproducts and confirming molecular weight: GC-MS provides unparalleled sensitivity and structural information through fragmentation analysis.
-
For a rapid, qualitative check of functional groups: FTIR is a fast and simple technique to confirm the presence of the pyrimidine core and C-F bonds.
A comprehensive analytical strategy often employs a combination of these methods. For instance, FTIR and HPLC might be used for rapid in-process checks, while NMR and GC-MS are used for the final characterization and release of the synthesized product.
References
A Comparative Guide to the Synthesis of Trifluoropyrimidine Isomers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Trifluoropyrimidine isomers, in particular, represent a versatile class of building blocks. This guide provides a comparative analysis of the synthesis of three key isomers: 2,4,5-trifluoropyrimidine, 2,4,6-trifluoropyrimidine, and 4,5,6-trifluoropyrimidine, supported by experimental data and detailed protocols.
The introduction of fluorine atoms to the pyrimidine ring significantly alters its electronic properties, metabolic stability, and binding interactions with biological targets. The specific positioning of these fluorine atoms across the different isomers—2,4,5-, 2,4,6-, and 4,5,6-trifluoropyrimidine—offers a nuanced toolkit for fine-tuning molecular properties in drug design and development. This comparative study delves into the synthetic routes for each isomer, highlighting key differences in reaction conditions, yields, and the physicochemical properties of the resulting compounds.
Synthesis Overview and Comparison
The primary route to trifluoropyrimidine isomers involves the halogen exchange (HALEX) reaction of their corresponding trichloropyrimidine precursors. This nucleophilic substitution is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in a high-boiling point solvent or under high-temperature, neat conditions. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, influencing the ease of substitution and the required reaction conditions.
| Isomer | Precursor | Typical Fluorinating Agent | General Reaction Conditions | Reported Yield | Key Considerations |
| This compound | 2,4,5-Trichloropyrimidine | Anhydrous Potassium Fluoride (KF) | High temperature (300-400°C) in a sealed reactor, neat or with a high-boiling solvent. | Moderate to Good | The chlorine at the 5-position is generally less reactive than those at the 2, 4, and 6-positions, often requiring more forcing conditions for complete substitution.[1] |
| 2,4,6-Trifluoropyrimidine | 2,4,6-Trichloropyrimidine | Anhydrous Potassium Fluoride (KF) | Moderate to high temperature (115-220°C) in a solvent like tetramethylene sulfone. | High | The chlorine atoms at the 2, 4, and 6-positions are activated for nucleophilic substitution, facilitating a more efficient fluorination process.[2] |
| 4,5,6-Trifluoropyrimidine | 4,5,6-Trichloropyrimidine | Anhydrous Potassium Fluoride (KF) | High temperature in a suitable solvent (e.g., sulfolane) or under neat conditions. | Data not readily available in comparative studies. | Similar to the 2,4,5-isomer, the 5-chloro substituent's replacement can be challenging. |
Physicochemical Properties at a Glance
The isomeric differences extend to the physicochemical properties of the final compounds, which can have significant implications for their application in drug discovery.
| Property | This compound | 2,4,6-Trifluoropyrimidine | 4,5,6-Trifluoropyrimidine |
| Molecular Formula | C₄HF₃N₂ | C₄HF₃N₂ | C₄HF₃N₂ |
| Molecular Weight | 134.06 g/mol | 134.06 g/mol [3] | 134.06 g/mol |
| Boiling Point | Not explicitly found | ~115-116°C | 83-85°C |
| Density | Not explicitly found | Not explicitly found | 1.4609 g/cm³ |
| Appearance | Not explicitly found | Colorless liquid | Clear colorless to light yellow oil |
Reaction Pathways and Experimental Workflows
The synthesis of trifluoropyrimidine isomers typically follows a two-step process: the synthesis of the trichloropyrimidine precursor, followed by the fluorination reaction.
Caption: General synthetic approach to trifluoropyrimidine isomers.
The specific experimental conditions for the fluorination step are critical for achieving good yields and purity. The following diagram illustrates a typical experimental workflow for the synthesis and purification of a trifluoropyrimidine isomer.
Caption: A typical experimental workflow for trifluoropyrimidine synthesis.
Detailed Experimental Protocols
Synthesis of 2,4,5-Trichloropyrimidine
This precursor is essential for the synthesis of this compound.
-
Reactants: 5-chlorouracil, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).
-
Procedure: A mixture of 5-chlorouracil, POCl₃, and PCl₅ is heated to reflux.[4] The reaction progress is monitored until completion. After cooling, the excess POCl₃ is removed by distillation. The crude product is then purified by vacuum distillation to yield 2,4,5-trichloropyrimidine.
Synthesis of 2,4,6-Trichloropyrimidine
This is the starting material for 2,4,6-trifluoropyrimidine.
-
Reactants: Barbituric acid and phosphorus oxychloride (POCl₃).
-
Procedure: Barbituric acid is reacted with an excess of POCl₃, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), under reflux conditions. Upon completion, the excess POCl₃ is distilled off, and the resulting 2,4,6-trichloropyrimidine is purified by vacuum distillation.
Synthesis of 4,5,6-Trichloropyrimidine
The precursor for 4,5,6-trifluoropyrimidine can be synthesized from 4,6-dihydroxypyrimidine.[5]
-
Reactants: 4,6-dihydroxypyrimidine, phosphoryl chloride (POCl₃), sulfonyl chloride, and triethylamine in a solvent like chlorobenzene.[5]
-
Procedure: 4,6-dihydroxypyrimidine and chlorobenzene are heated, and sulfonyl chloride is added dropwise.[5] After stirring, phosphoryl chloride is added.[5] Subsequently, triethylamine is added dropwise, and the mixture is heated.[5] After workup with water and extraction with chlorobenzene, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.[5] The reported yield for this procedure is 86%.[5]
General Protocol for the Fluorination of Trichloropyrimidines
The following is a generalized procedure based on the synthesis of 2,4,6-trifluoropyrimidine, which can be adapted for other isomers with adjustments to the reaction conditions.[2]
-
Reactants: Trichloropyrimidine isomer and anhydrous potassium fluoride (KF). A high-boiling point aprotic solvent such as tetramethylene sulfone (sulfolane) is often used.[2]
-
Procedure: The trichloropyrimidine isomer and a molar excess of anhydrous KF are combined in a reaction vessel with the solvent.[2] The mixture is heated with vigorous stirring to the target temperature (e.g., 115-160°C for 2,4,6-trichloropyrimidine) for several hours.[2] The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[2] The resulting filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure trifluoropyrimidine isomer.[2]
Conclusion
The synthesis of trifluoropyrimidine isomers is a critical process for generating valuable building blocks in drug discovery. While the general approach of halogen exchange from trichlorinated precursors is common to all isomers, the specific reaction conditions and resulting yields can vary significantly. The 2,4,6-isomer is generally the most straightforward to synthesize due to the activated positions of the chlorine atoms. In contrast, the presence of a chlorine atom at the 5-position in the 2,4,5- and 4,5,6-isomers necessitates more forcing reaction conditions to achieve complete fluorination. The choice of which isomer to synthesize will ultimately depend on the specific structural and electronic properties required for the target molecule. This guide provides a foundational understanding for researchers to make informed decisions in the synthesis and application of these important fluorinated heterocycles.
References
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 5. 4,5,6-Trichloropyrimidine | 1780-27-4 [chemicalbook.com]
Efficacy of Fluorinated Pyrimidine-Based Compounds as EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of fluorinated pyrimidine-based compounds as Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific experimental data for 2,4,5-trifluoropyrimidine-based compounds is not extensively available in peer-reviewed literature, this document summarizes data for structurally related fluorinated pyrimidines and established EGFR inhibitors to provide a valuable comparative context for research and development.
Introduction to EGFR and Pyrimidine-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a prime target for anticancer therapies.[3]
Pyrimidine-based molecules are a prominent class of EGFR inhibitors, with many approved drugs featuring this scaffold. The pyrimidine core serves as a versatile platform for designing compounds that can effectively compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling. Fluorination of these compounds is a common strategy to modulate their physicochemical properties, such as metabolic stability and binding affinity.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. EGFR inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: Simplified EGFR Signaling Pathway.
Comparative Efficacy of Fluorinated Pyrimidine Derivatives and Other EGFR Inhibitors
While specific data for this compound compounds is limited, research on other fluorinated pyrimidines, such as those with a 5-trifluoromethyl group, has shown promising results. The following tables summarize the in vitro efficacy of representative fluorinated pyrimidine derivatives and established EGFR inhibitors against wild-type and mutant EGFR, as well as their anti-proliferative activity in cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound Class/Name | EGFR (Wild-Type) IC50 (nM) | EGFR (Mutant) IC50 (nM) | Notes |
| 5-Trifluoromethylpyrimidine Derivatives | |||
| Compound 9u[4][5] | 91 | - | A novel synthesized compound.[4][5] |
| Compound 4c | - | - | Showed higher anti-tumor activities than Gefitinib. |
| Established EGFR Inhibitors | |||
| Gefitinib | 2-37 | 2-37 (L858R) | First-generation inhibitor. |
| Erlotinib | 2-5 | 2-5 (L858R) | First-generation inhibitor. |
| Afatinib | 0.5 | 0.4 (L858R), 1 (T790M) | Second-generation irreversible inhibitor. |
| Osimertinib | 12-490 | 1 (L858R/T790M) | Third-generation irreversible inhibitor. |
IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various sources.
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50)
| Compound Class/Name | Cell Line | EGFR Status | IC50/GI50 (µM) |
| 5-Trifluoromethylpyrimidine Derivatives | |||
| Compound 9u[4][5] | A549 | Wild-Type | 0.35[4][5] |
| MCF-7 | Wild-Type | 3.24[4][5] | |
| PC-3 | Wild-Type | 5.12[4][5] | |
| Compound 4c | A549 | Wild-Type | 0.56 |
| PC-3 | Wild-Type | 2.46 | |
| HepG2 | Wild-Type | 2.21 | |
| Established EGFR Inhibitors | |||
| Gefitinib | A549 | Wild-Type | ~10 |
| HCC827 | Exon 19 del | ~0.01 | |
| Erlotinib | A549 | Wild-Type | ~5 |
| H1975 | L858R/T790M | >10 | |
| Osimertinib | H1975 | L858R/T790M | ~0.015 |
IC50/GI50 values are approximate and can vary based on experimental conditions. Data is compiled from various sources.
Experimental Protocols
The evaluation of EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
General Experimental Workflow
Caption: General workflow for evaluating EGFR inhibitors.
EGFR Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
-
Principle: A purified EGFR kinase enzyme is incubated with a substrate (a peptide or protein that can be phosphorylated by EGFR) and ATP. The inhibitor is added at various concentrations to determine its effect on the phosphorylation of the substrate. The amount of phosphorylation is quantified, often using methods like ELISA, fluorescence, or radioactivity.
-
Materials:
-
Purified recombinant EGFR kinase (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)
-
96- or 384-well plates
-
Plate reader
-
-
Procedure:
-
Add kinase buffer, EGFR enzyme, and test compound to the wells of a microplate.
-
Incubate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., A549 for wild-type EGFR, H1975 for mutant EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
-
Conclusion
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
Comparative Antifungal Efficacy of 2,4,5-Trifluoropyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of 2,4,5-trifluoropyrimidine derivatives against various phytopathogenic fungi. The data presented is based on in-vitro screening studies and is compared with the performance of established commercial fungicides.
Pyrimidine derivatives, integral to the structure of DNA and RNA, have demonstrated a wide array of biological activities, including antifungal properties.[1] The introduction of a trifluoromethyl group to the pyrimidine scaffold has been a key strategy in the development of novel antifungal agents, with several studies highlighting their efficacy. This guide synthesizes the available data to offer a clear comparison of these compounds.
Performance Comparison of Trifluoromethyl Pyrimidine Derivatives
The antifungal activity of novel trifluoromethyl pyrimidine derivatives has been evaluated against a range of plant pathogenic fungi. The primary method for this assessment is the mycelial growth inhibition assay, where the percentage of inhibition is measured at a specific concentration. The following tables summarize the in-vitro antifungal activity of various trifluoromethyl pyrimidine derivatives compared to commercial fungicides.
Table 1: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives [1][2]
| Compound | Cucumber Botrytis cinerea (% Inhibition at 50 µg/mL) | Strawberry Botrytis cinerea (% Inhibition at 50 µg/mL) | Tobacco Botrytis cinerea (% Inhibition at 50 µg/mL) | Blueberry Botrytis cinerea (% Inhibition at 50 µg/mL) | Phytophthora infestans (% Inhibition at 50 µg/mL) | Pyricularia oryzae Cav. (% Inhibition at 50 µg/mL) |
| Derivative 4 | 71.52 | 82.68 | 70.35 | 58.33 | 65.38 | 61.54 |
| Derivative 5h | 65.38 | 74.37 | 72.89 | 61.54 | 69.23 | 58.33 |
| Derivative 5o | 70.35 | 75.31 | 69.23 | 65.38 | 72.89 | 61.54 |
| Derivative 5r | 72.89 | 79.85 | 71.52 | 61.54 | 65.38 | 58.33 |
Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [3][4]
| Compound | Botryosphaeria dothidea (% Inhibition at 50 µg/mL) | Phomopsis sp. (% Inhibition at 50 µg/mL) | Botrytis cinereal (% Inhibition at 50 µg/mL) |
| Derivative 5f | - | 100.0 | - |
| Derivative 5i | 82.1 | - | - |
| Derivative 5l | 81.1 | - | - |
| Derivative 5n | 84.1 | 91.8 | - |
| Derivative 5o | 88.5 | 100.0 | - |
| Derivative 5p | - | 93.4 | - |
| Pyrimethanil (Control) | 84.4 | 85.1 | - |
Further studies on compound 5o revealed an excellent EC50 value of 10.5 µg/mL against Phomopsis sp., significantly better than the control, Pyrimethanil (32.1 µg/mL).[4]
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Against Various Fungi [5]
| Compound | Cercospora arachidicola (% Inhibition at 100 µg/mL) | Colletotrichum gloeosporioides (% Inhibition at 100 µg/mL) | Rhizoctonia solani (% Inhibition at 100 µg/mL) |
| Derivative 5i | 73.2 | - | - |
| Derivative 5t | 71.0 | - | - |
| Derivative 5k | - | 62.2 | - |
| Derivative 5u | - | 60.0 | 88.6 |
| Azoxystrobin (Control) | 72.5 | 61.4 | 78.4 |
Experimental Protocols
The evaluation of the antifungal activity of these derivatives was primarily conducted using the poisoned food technique or mycelial growth rate method .[3][6][7]
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Preparation of Test Compounds: The synthesized trifluoromethyl pyrimidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Media Preparation: The stock solution of the test compound is mixed with a sterile molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL or 100 µg/mL). The medium is then poured into sterile Petri dishes. A control plate containing PDA with the solvent (DMSO) but without the test compound is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plates containing the test compound and the control plates.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the fungal colony in the control plate.
-
T is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC50: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compounds are used, and the inhibition rates are plotted against the logarithm of the concentrations.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the potential mechanism of action of these antifungal compounds, the following diagrams are provided.
Caption: Workflow of the in-vitro antifungal activity screening using the poisoned food technique.
While the precise mechanism of action for many novel this compound derivatives is still under investigation, a known mechanism for some pyrimidine analogs involves the inhibition of the de novo pyrimidine biosynthesis pathway.[7] Specifically, the enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a target.[7]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by pyrimidine derivatives.
Concluding Remarks
The screening of this compound derivatives has revealed promising antifungal activity against a variety of plant pathogenic fungi. Several synthesized compounds have demonstrated efficacy comparable to or exceeding that of commercial fungicides like Pyrimethanil and Azoxystrobin in in-vitro tests. The structure-activity relationship analyses from the cited studies suggest that the nature and position of substituent groups on the pyrimidine ring significantly influence the antifungal activity.[1][4] These findings underscore the potential of trifluoromethyl pyrimidine derivatives as a valuable scaffold for the development of new and effective antifungal agents. Further research, including in-vivo studies and elucidation of the precise mechanisms of action, is warranted to fully explore their therapeutic potential.
References
- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of Novel Trifluoromethyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutic agents due to their diverse biological activities. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comparative overview of the in vitro anticancer activity of recently developed novel trifluoromethyl pyrimidine derivatives, supported by experimental data and detailed methodologies.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various novel trifluoromethyl pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Anticancer Activity (IC50 in µM) of Trifluoromethyl Pyrimidine Derivatives with Amide Moieties
| Compound | PC-3 (Prostate) | K562 (Leukemia) | Hela (Cervical) | A549 (Lung) | Reference |
| 5l | 54.94% inhibition at 5 µg/ml | - | - | - | [1][2] |
| 5n | 51.71% inhibition at 5 µg/ml | - | - | - | [1][2] |
| 5o | 50.52% inhibition at 5 µg/ml | - | - | - | [1][2] |
| 5r | 55.32% inhibition at 5 µg/ml | - | - | - | [1][2] |
| 5v | 64.20% inhibition at 5 µg/ml | - | - | - | [1][2] |
| Doxorubicin | >95% inhibition at 5 µg/ml | >95% inhibition at 5 µg/ml | >95% inhibition at 5 µg/ml | >95% inhibition at 5 µg/ml | [1][2] |
Note: Data for compounds 5a-5w were reported as percentage inhibition at a fixed concentration. IC50 values were not provided in the source.
Table 2: Anticancer Activity (IC50 in µM) of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | Reference |
| 3b | < 50 | < 50 | > 50 | > 50 | [3] |
| 3c | > 50 | > 50 | > 50 | > 50 | [3] |
| 3a | > 50 | > 50 | > 50 | > 50 | [3] |
Note: The provided data for compounds 3a, 3b, and 3c were semi-quantitative. The strongest cytotoxic effect was observed for compound 3b at 50 µM, reducing viability to 20% for melanoma cell lines.
Table 3: Anticancer Activity (IC50 in µM) of Trifluoromethyl-Substituted Pyrimidine Derivatives as EGFR Inhibitors
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | EGFR Kinase | Reference |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [4] |
| Gefitinib | 0.02 | >100 | >100 | 0.0015 | [4] |
Table 4: Anticancer Activity (IC50 in µM) of other Novel Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound | H1975 (Lung) | PC-3 (Prostate) | MGC-803 (Gastric) | MCF-7 (Breast) | Reference |
| 17v | 2.27 | - | - | - | [5] |
| 5-FU | 9.37 | - | - | - | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of these novel trifluoromethyl pyrimidine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 650 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. static.igem.org [static.igem.org]
- 11. kumc.edu [kumc.edu]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of 2,4,5-Trifluoropyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,4,5-Trifluoropyrimidine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with best practices for managing halogenated hazardous waste.
Immediate Safety and Handling Protocols
Key Hazards and Recommended PPE:
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Safety goggles and a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or under a chemical fume hood. For higher-level protection, use appropriate respiratory protection.[1] |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and other fluorinated organic compounds is high-temperature incineration conducted by a licensed hazardous waste management company.[2] This ensures the complete destruction of the "forever chemicals," preventing their release into the environment.[3][4]
1. Waste Segregation:
-
Crucially, all waste containing this compound must be segregated as halogenated organic waste. [2]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]
2. Waste Collection and Storage:
-
Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.[1][2]
-
The container should be made of a material resistant to fluorinated organic compounds, such as high-density polyethylene (HDPE).[2]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.[2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.[2]
3. Arrange for Professional Disposal:
-
Do not attempt to neutralize or treat the waste in the laboratory.[2]
-
Contact a licensed and certified environmental waste management company to arrange for the collection and disposal of the hazardous waste.[1][5]
-
Provide the waste management company with a complete characterization of the waste, as required by regulations.[6]
4. Accidental Release Measures:
-
In case of a spill, evacuate the area.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5][7]
-
Sweep or shovel the material into a suitable, closed container for disposal.[1][8]
-
Ensure adequate ventilation.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for 2,4,5-Trifluoropyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2,4,5-Trifluoropyrimidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
The selection of PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling or in case of contamination.[4] |
| Eye and Face Protection | Safety goggles and face shield | Use tight-sealing safety goggles to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent accidents and exposure.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[1]
-
Handling:
-
Storage:
Logical Workflow for Handling this compound
Caption: Workflow for safely handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Plan:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Spill Response Plan:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Neutralize (if applicable): Consult the SDS for appropriate neutralization procedures.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Emergency Response Logic
Caption: Decision-making flow for emergency response.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal:
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current SDS for any chemical before use.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. capotchem.com [capotchem.com]
- 10. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
